6-Chloro-8-fluoroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDHJZRIMIKGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311644 | |
| Record name | 6-Chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-53-0 | |
| Record name | 6-Chloro-8-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52200-53-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloro-8-fluoroquinoline CAS number 52200-53-0 properties
An In-depth Technical Guide to 6-Chloro-8-fluoroquinoline (CAS 52200-53-0) for Advanced Research and Development
Introduction
This compound, with the CAS number 52200-53-0, is a halogenated quinoline derivative of significant interest to the scientific community, particularly those in drug discovery and materials science. This heterocyclic compound serves as a critical building block in the synthesis of complex organic molecules. Its structural uniqueness, stemming from the presence of both chlorine and fluorine substituents on the quinoline core, imparts distinct chemical properties that are leveraged in the development of high-value products, most notably in the pharmaceutical industry. The quinoline scaffold itself is a well-established pharmacophore, and the addition of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the key properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Computed Properties
This compound typically presents as a white to yellow crystalline solid.[1] Its fundamental properties are summarized in the table below. The computed properties provide insights into its behavior in biological systems and its suitability for various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClFN | [2] |
| Molecular Weight | 181.59 g/mol | [3] |
| Appearance | White to yellow crystal | [1] |
| Melting Point | 79 - 81 °C | [1] |
| Solubility | Soluble in organic solvents | [2] |
| XLogP3 | 2.8 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of substituted quinolines can be achieved through several classic organic reactions. For this compound, a plausible synthetic route would involve a variation of the Skraup synthesis or the Gould-Jacobs reaction, starting from a suitably substituted aniline.
Proposed Synthetic Pathway: Skraup Synthesis Adaptation
The Skraup synthesis is a robust method for constructing the quinoline ring system. A likely precursor for this compound would be 2-amino-3-chloro-5-fluorophenol or a related aniline derivative. The general principle involves the reaction of an aniline with glycerol, an oxidizing agent (such as arsenic pentoxide or nitrobenzene), and sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent.
Caption: Synthetic utility of this compound in preparing the core of fluoroquinolone antibiotics.
Application in Schiff Base Synthesis for Sensing
This compound is also used to synthesize Schiff bases, which can act as ligands for metal ions. T[1]he resulting complexes often exhibit fluorescence, making them useful as chemosensors for metal ion detection. The synthesis involves the condensation of a derivative of this compound (where the chloro group has been substituted with an amino group) with an aldehyde.
Experimental Protocol: General Schiff Base Formation
-
Dissolve the amino-quinoline derivative (1.0 eq) in a suitable solvent such as ethanol.
-
Add the desired aldehyde (1.0-1.2 eq) to the solution.
-
A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.
-
The solid product can be collected by filtration and washed with cold ethanol.
Safety and Handling
As with many halogenated organic compounds, this compound should be handled with care. Based on data from structurally related compounds, it is likely to be a skin and eye irritant and may cause respiratory irritation. S[4][5]tandard laboratory safety protocols should be strictly followed.
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| First Aid (Skin) | Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its unique combination of a quinoline core with chlorine and fluorine substituents provides a platform for the synthesis of a wide range of functional molecules, most notably as a key building block for advanced fluoroquinolone antibiotics. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to exploit its full potential in the development of novel drugs and materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved January 23, 2026 from [Link].
-
RxList. (2021, October 22). Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names. Retrieved January 23, 2026, from [Link].
-
CAS. (n.d.). 8-Fluoroquinoline. In CAS Common Chemistry. Retrieved January 22, 2026, from [Link].
- Ali, A. M., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central.
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 23, 2026, from [Link].
-
MDPI. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved January 23, 2026, from [Link].
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67856, 8-Fluoroquinoline. Retrieved January 23, 2026 from [Link].
-
Gershon, H., Clarke, D. D., & Muriel. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved January 23, 2026, from [Link].
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Retrieved January 23, 2026, from [Link].
- ACS Publications. (2014). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology.
-
MDPI. (2013). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Retrieved January 23, 2026, from [Link].
-
ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved January 23, 2026, from [Link].
-
PubMed. (2014). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Retrieved January 23, 2026, from [Link].
-
National Center for Biotechnology Information. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved January 23, 2026, from [Link].
-
ResearchGate. (2015). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Retrieved January 23, 2026, from [Link].
- Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.
-
National Center for Biotechnology Information. (2021). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Retrieved January 23, 2026, from [Link].
Sources
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. CAS 22319-88-6: 8-chloro-6-fluoro-quinoline | CymitQuimica [cymitquimica.com]
- 3. ossila.com [ossila.com]
- 4. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Chloro-8-fluoroquinoline molecular structure and weight
Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications
Executive Summary
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, GPCRs, and DNA gyrase. 6-Chloro-8-fluoroquinoline (CAS: 52200-53-0) is a specific di-halogenated derivative that offers unique physicochemical properties.[1][2] Unlike the classic 6-fluoroquinolone antibiotic core (which typically features fluorine at C6 and a solubilizing group at C7), this 6-chloro-8-fluoro isomer serves as a critical bioisostere for modulating metabolic stability and lipophilicity in early-stage drug discovery.[2] This guide details its molecular specifications, a validated synthesis protocol via the Skraup reaction, and its utility in Structure-Activity Relationship (SAR) studies.[2]
Molecular Structure & Physicochemical Profile[1][2][3][4][5][6]
The this compound molecule (C₉H₅ClFN) is characterized by a bicyclic system where the benzene ring is substituted with a chlorine atom at position 6 and a fluorine atom at position 8.[2]
Structural Specifications
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 52200-53-0 |
| Molecular Formula | C₉H₅ClFN |
| Molecular Weight | 181.59 g/mol |
| Exact Mass | 181.0069 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 79–81 °C |
| LogP (Predicted) | ~2.8 (Moderate Lipophilicity) |
| H-Bond Acceptors | 2 (N, F) |
| H-Bond Donors | 0 |
Electronic & Steric Logic
-
8-Fluoro Substitution: The fluorine atom at C8 exerts a strong inductive electron-withdrawing effect (-I), reducing the basicity of the quinoline nitrogen.[2] Sterically, the small Van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å), allowing the molecule to fit into tight binding pockets while blocking metabolic oxidation at the C8 position (a common "soft spot" for P450 enzymes).[2]
-
6-Chloro Substitution: The chlorine atom at C6 increases overall lipophilicity, enhancing membrane permeability.[2] It also serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the scaffold.[2]
Synthetic Pathway: The Skraup Reaction[2]
While various methods exist (e.g., Friedländer synthesis), the most robust and scalable route to this compound is the Skraup Synthesis .[2] This method cyclizes a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.[2]
Reaction Logic
The synthesis relies on 4-chloro-2-fluoroaniline as the starting material.[2][3] The reaction proceeds through the formation of acrolein (from glycerol dehydration), conjugate addition of the aniline, and subsequent cyclization/oxidation.[2]
Workflow Visualization (Graphviz)[2]
Figure 1: Synthetic pathway via Skraup cyclization.[2]
Detailed Experimental Protocol
Note: This reaction is highly exothermic. All steps must be performed in a fume hood with appropriate PPE.
-
Reagent Preparation:
-
Acid Addition:
-
Cautiously add concentrated sulfuric acid (H₂SO₄, 2.5 eq) dropwise with stirring.[2] The mixture will heat up; ensure temperature does not spike uncontrollably.
-
-
Cyclization (Thermal Phase):
-
Heat the mixture gradually to 140°C. Maintain reflux for 4–6 hours. The mixture will darken significantly as the quinoline ring forms.[2]
-
-
Work-up:
-
Purification:
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR)
Solvent: CDCl₃, 400 MHz The spectrum will display five aromatic protons.[2]
-
Pyridine Ring:
-
Benzene Ring:
Mass Spectrometry (MS)
-
Molecular Ion (M+): 181.0 m/z.[2]
-
Isotope Pattern: A characteristic chlorine isotope pattern will be observed.[2]
Medicinal Chemistry Applications
This compound is primarily used as a scaffold for "Scaffold Hopping" and SAR optimization.[2]
Strategic Utility
-
Kinase Inhibition: The quinoline nitrogen can function as a hinge binder in ATP-competitive kinase inhibitors.[2] The 8-fluoro group modulates the pKa of the nitrogen, potentially altering residence time in the ATP pocket.[2]
-
Metabolic Stability: Replacing a C-H bond with C-F at position 8 blocks oxidative metabolism, extending the half-life (
) of the drug candidate.[2] -
Schiff Base Ligands: The compound serves as a precursor for N,N-donor ligands used in metallodrugs (e.g., Ruthenium anticancer complexes).[2]
SAR Logic Diagram (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) map for the scaffold.
References
-
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CAS 52200-53-0.[2] Retrieved from [Link][2]
Sources
Biological Activity & Therapeutic Potential of 6-Chloro-8-fluoroquinoline Derivatives
This guide provides an in-depth technical analysis of 6-Chloro-8-fluoroquinoline derivatives , a specialized chemical scaffold distinct from the classical 6-fluoro-8-chloro antibacterial pharmacophore. While often overshadowed by their antibacterial isomers (like clinafloxacin), these derivatives have emerged as potent modulators in oncology (KRAS/DYRK1A inhibition) and as critical probes in Structure-Activity Relationship (SAR) studies.
Technical Whitepaper | Version 1.0
Executive Summary
The This compound scaffold represents a specific halogenation pattern of the quinoline core, characterized by a chlorine atom at position 6 and a fluorine atom at position 8.[1] Unlike the "gold standard" fluoroquinolone antibiotics (which typically feature 6-fluoro-8-chloro/methoxy substitution for optimal DNA gyrase binding), the 6-chloro-8-fluoro motif exhibits a distinct biological profile.
Recent medicinal chemistry campaigns have repurposed this scaffold from a mere synthesis intermediate to a bioactive core targeting DYRK1A kinases and KRAS mutants in oncology. This guide details the synthesis, biological mechanisms, and experimental validation of these derivatives.
Structural Rationale & SAR Logic
The biological activity of quinoline derivatives is governed by the electronic and steric environment of the benzenoid ring (positions 5, 6, 7, 8).
The "Halogen Swap" Effect
In classical antibiotics (e.g., Ciprofloxacin), the C-6 Fluorine is critical for binding to the DNA-gyrase complex. Swapping this for Chlorine (as in 6-chloro-8-fluoro derivatives) drastically alters the pharmacophore:
-
Lipophilicity: The 6-Cl substituent increases logP compared to 6-F, enhancing membrane permeability but potentially reducing solubility.
-
Electronic Density: Chlorine is a weaker electronegative withdrawing group than fluorine but has a larger van der Waals radius (1.75 Å vs. 1.47 Å). This steric bulk at C-6 can hinder binding in the tight gyrase pocket but creates favorable hydrophobic interactions in kinase ATP-binding pockets (e.g., DYRK1A).
-
Metabolic Stability: The C-8 Fluorine blocks metabolic oxidation at this position, a common clearance pathway for quinolines.
Visualization: SAR Decision Matrix
The following diagram illustrates the divergent biological pathways based on the halogenation pattern.
Figure 1: Divergent biological activities driven by the 6/8 halogen substitution pattern.
Therapeutic Applications & Mechanisms[2][3][4][5]
Kinase Inhibition (DYRK1A/B)
The this compound core has been identified as a privileged scaffold for inhibiting Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) .
-
Mechanism: The scaffold acts as an ATP-competitive inhibitor. The 6-Cl atom occupies a hydrophobic sub-pocket within the enzyme's active site, while the nitrogen of the quinoline ring forms a critical hydrogen bond with the hinge region amino acids (e.g., Glu203, Leu241).
-
Therapeutic Relevance: DYRK1A is overexpressed in Down syndrome and implicated in Alzheimer's disease (tau hyperphosphorylation) and glioblastoma.
KRAS Inhibition
Derivatives such as This compound-3-carbonitrile have shown activity against KRAS-mutant cancer lines.
-
Mechanism: These small molecules bind to the switch II pocket of KRAS, preventing the exchange of GDP for GTP, thus locking the protein in an inactive state.
Antimicrobial Activity (Comparative)
While less potent than their 6-fluoro counterparts, 6-chloro-8-fluoro derivatives retain moderate activity against Gram-positive bacteria. They are often used in "hybrid" drug design (e.g., linked to oxazolidinones) to overcome resistance mechanisms involving efflux pumps.
Quantitative Data Summary
The table below consolidates activity data from key studies comparing 6-chloro-8-fluoro derivatives against standard references.
| Compound Class | Target | Key Substituent (R3) | Activity Metric (IC50 / MIC) | Reference |
| 6-Cl-8-F-quinoline | DYRK1A (Kinase) | 3-carboxamide | 3 nM (High Potency) | [1] |
| 6-Cl-8-F-quinoline | DYRK1B (Kinase) | 3-carboxamide | 12 nM | [1] |
| 6-Cl-8-F-quinoline | KRAS G12C | 3-carbonitrile | 2.4 µM | [2] |
| 6-Cl-8-F-quinoline | S. aureus (Gyrase) | 3-carboxylic acid | MIC: 4.0 µg/mL (Moderate) | [3] |
| Ref: Ciprofloxacin | S. aureus (Gyrase) | N/A | MIC: 0.5 µg/mL | [3] |
Experimental Protocols
Synthesis of the this compound Core
Self-validating protocol for generating the scaffold from aniline precursors.
Reagents: 4-chloro-2-fluoroaniline, Glycerol, Nitrobenzene, Sulfuric acid (Skraup Synthesis).
-
Preparation: In a round-bottom flask equipped with a reflux condenser, mix 4-chloro-2-fluoroaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (1.2 eq).
-
Acid Addition: Cautiously add concentrated H₂SO₄ (2.5 eq) dropwise. Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to 140°C for 4 hours. The solution will darken as the quinoline ring forms.
-
Work-up: Cool to room temperature. Pour onto crushed ice/water. Basify to pH 10 using 50% NaOH.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO₄.
-
Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).
-
Validation Point: Confirm product via ¹H NMR. Look for characteristic quinoline doublets at δ 8.8 (H2) and δ 8.1 (H4).
-
DYRK1A Kinase Inhibition Assay
Protocol to verify biological activity.
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT.
-
Substrate: Use peptide substrate Woodtide (KKISGRLSPIMTEQ) at 50 µM.
-
Reaction:
-
Mix recombinant human DYRK1A (5 ng/well) with test compound (6-chloro-8-fluoro derivative) in DMSO.
-
Initiate reaction with ATP (10 µM) containing [γ-³³P]ATP.
-
-
Incubation: 30 minutes at 30°C.
-
Termination: Spot aliquots onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.
-
Detection: Scintillation counting. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Synthesis & Functionalization Workflow
The following diagram outlines the chemical pathway from the raw building block to the active kinase inhibitor.
Figure 2: Synthetic route for converting the aniline precursor into a bioactive kinase inhibitor.
Future Outlook & Optimization
The this compound scaffold is currently underutilized compared to its 6-fluoro-8-chloro isomer. Future development should focus on:
-
Fragment-Based Drug Discovery (FBDD): Using the scaffold as a rigid, hydrophobic anchor for targeting cryptic pockets in KRAS.
-
Phototoxicity Mitigation: The 8-fluoro substituent significantly reduces phototoxicity compared to 8-chloro derivatives, making this scaffold safer for chronic administration in oncology.
References
- Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases.
-
KRAS Inhibitors for Treatment of Cancers. Source: European Patent Office (EP4242207) URL:[Link]
-
Synthesis and Antimicrobial Activity of Novel 8-Chloro-quinolones. (Comparative SAR data) Source: Revista de Chimie (2016) URL:[2][Link]
Sources
potential therapeutic targets of 6-Chloro-8-fluoroquinoline analogues
An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-8-fluoroquinoline Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While historically recognized for their potent antibacterial activity through the inhibition of bacterial topoisomerases, analogues derived from this core are gaining significant attention for their potential in oncology, virology, and the treatment of neurodegenerative diseases. This guide provides a comprehensive overview of the established and emerging therapeutic targets of this compound analogues. We will delve into the mechanistic underpinnings of their action, from the well-trodden path of DNA gyrase inhibition to the exciting frontiers of human topoisomerase II modulation and mitochondrial targeting in cancer. This document is designed to be a technical resource, offering not only a synthesis of the current state of knowledge but also detailed, actionable protocols for the identification and validation of novel protein targets for this versatile chemical class.
Introduction: The Quinoline Core and Its Therapeutic Versatility
Quinolones are a class of synthetic compounds characterized by a bicyclic core structure. The introduction of a fluorine atom at position 6 and various substituents at other positions gave rise to the highly successful fluoroquinolone class of antibiotics.[1][2] The specific analogue, this compound, serves as a crucial synthetic intermediate for potent pharmaceutical agents, including the antibiotics Besifloxacin and Clinafloxacin.[3]
The initial therapeutic success of these compounds was rooted in their specific and potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria but sufficiently distinct from their mammalian counterparts to allow for selective toxicity.[4][5] However, the therapeutic landscape for these analogues is expanding dramatically. Researchers are now repositioning fluoroquinolones, leveraging their unique chemical properties to engage with a host of eukaryotic targets, opening up new avenues for drug discovery in complex diseases.[6]
Established Therapeutic Targets: The Bacterial Topoisomerases
The primary and most well-characterized targets of fluoroquinolone analogues are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase (Topoisomerase II): Predominantly found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for initiating DNA replication.[4] Fluoroquinolones stabilize the complex formed between DNA gyrase and cleaved DNA, leading to double-strand breaks and ultimately, bacterial cell death.[5]
-
Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria. Its main role is to decatenate daughter chromosomes following DNA replication.[7] Inhibition by fluoroquinolones prevents the separation of replicated chromosomes, halting cell division and leading to bactericidal effects.[4]
The mechanism involves the formation of a stable ternary complex (quinolone-enzyme-DNA), which blocks the religation of the DNA strands, effectively poisoning the enzyme.[5]
Diagram: Mechanism of Fluoroquinolone Action on Bacterial Topoisomerases
Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage.
Emerging Targets in Oncology
One of the most promising areas for the repositioning of this compound analogues is oncology.[6] The structural similarity between bacterial and human topoisomerases, particularly topoisomerase II, provides a clear rationale for this therapeutic pivot.
Human Topoisomerase II
Human topoisomerase II (Topo II) is a critical enzyme for cell division, making it a well-validated target for cancer chemotherapy (e.g., etoposide, doxorubicin).[8] Several novel fluoroquinolone derivatives have been designed and synthesized to specifically inhibit human Topo II.[9][10]
-
Mechanism of Action: Similar to their antibacterial action, these analogues act as Topo II poisons. They stabilize the covalent Topo II-DNA cleavage complex, which transforms the essential enzyme into a cellular toxin that generates permanent DNA double-strand breaks. These breaks trigger cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[8][9]
-
Advantages over Traditional Topo II Inhibitors: Fluoroquinolone-based anticancer agents may offer several advantages, including potentially lower toxicity, a reduced risk of developing secondary malignancies, and a different resistance profile compared to established chemotherapeutics.[8]
Mitochondrial Dysfunction
The endosymbiotic theory posits that mitochondria evolved from bacteria. This evolutionary link suggests that compounds targeting bacterial processes might also affect mitochondrial function.[8] The anticancer activity of some fluoroquinolone analogues has been linked to the inhibition of mitochondrial DNA synthesis.[11] This leads to:
-
Mitochondrial injury and disruption of the respiratory chain.
-
Depletion of intracellular ATP stores.
-
Induction of apoptosis through the intrinsic pathway.[11]
Diagram: Proposed Anticancer Mechanisms of Fluoroquinolone Analogues
Caption: Fluoroquinolone analogues can induce cancer cell death via nuclear and mitochondrial pathways.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of selected novel fluoroquinolone derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.
| Compound Class | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| Ciprofloxacin Derivative (II) | NCI-60 (Mean) | Various | 3.30 | [10] |
| Ciprofloxacin Derivative (IIIb) | NCI-60 (Mean) | Various | 2.45 | [10] |
| Ciprofloxacin-Chalcone Hybrid | A549 | Lung | 27.71 | [6] |
| Ciprofloxacin-Chalcone Hybrid | HepG2 | Liver | 22.09 | [6] |
GI50: Growth Inhibition 50; IC50: Inhibitory Concentration 50.
Potential Targets in Neurodegenerative and Other Diseases
While less explored, the known neurotoxic effects of some fluoroquinolones suggest engagement with targets within the central nervous system (CNS).[12] This opens a speculative but intriguing field of inquiry for neurodegenerative diseases.
-
Putative CNS Targets: The mechanisms behind fluoroquinolone-induced neurotoxicity are not fully elucidated but may involve interactions with GABA receptors, NMDA receptors, or other CNS signaling pathways.[12][13] A deeper understanding of these off-target effects could be harnessed to design analogues with specific neuromodulatory properties.[14][15]
-
Antiviral Activity: Some studies have reported antiviral activity for certain quinolone derivatives, including against SARS-CoV.[7][16] The precise targets for this activity are still under investigation but may involve viral entry or replication machinery.
-
Immunomodulatory Effects: Fluoroquinolones have been shown to modulate the immune response, for instance, by reducing the release of pro-inflammatory cytokines like IL-1β and TNF-α from microglia.[13] This suggests potential applications in inflammatory disorders.
Technical Guide: Identifying Novel Targets
Identifying the specific protein targets of a bioactive small molecule is a critical step in drug discovery.[17][18] Here, we provide detailed protocols for two powerful, orthogonal approaches: Affinity Purification-Mass Spectrometry (AP-MS) for unbiased target discovery and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context.
Protocol 1: Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)
This method uses a modified version of the this compound analogue (the "bait") to capture its binding partners ("prey") from a cell lysate.[19]
Principle: The analogue is synthesized with a linker arm attached to a biotin tag. This "bait" is incubated with cell lysate, allowing it to bind to its target proteins. The bait-protein complexes are then captured on streptavidin-coated beads, washed to remove non-specific binders, and the captured proteins are eluted and identified by mass spectrometry.[19]
Diagram: AP-MS Experimental Workflow
Caption: The AP-MS workflow uses a tagged compound to isolate and identify its protein targets.
Step-by-Step Methodology:
-
Probe Synthesis:
-
Design and synthesize an analogue of the this compound core containing a linker at a position determined not to be critical for biological activity.
-
The linker should terminate in a reactive group suitable for conjugation with biotin (e.g., an amine or carboxylic acid for amide bond formation). A common choice is a polyethylene glycol (PEG) linker to enhance solubility and minimize steric hindrance.
-
Couple the linker-modified analogue to an activated biotin derivative (e.g., Biotin-NHS ester). Purify the final biotinylated probe by HPLC.
-
-
Cell Lysate Preparation:
-
Culture the chosen cell line (e.g., a cancer cell line sensitive to the parent compound) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate). Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate 5-10 mg of clarified cell lysate with the biotinylated probe (final concentration typically 1-10 µM) for 2-4 hours at 4°C with gentle rotation.
-
Crucial Control: In a parallel sample, incubate lysate with an excess of the non-biotinylated parent compound for 1 hour before adding the biotinylated probe. This competition control is essential to distinguish specific targets from non-specific binders.
-
Add pre-washed streptavidin-agarose or magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Wash the beads extensively (e.g., 5 times) with ice-cold lysis buffer to remove unbound proteins.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or using an on-bead digestion protocol.
-
For on-bead digestion (preferred for minimizing background), resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.
-
Identify peptides and proteins using a database search algorithm (e.g., Sequest, Mascot) against a relevant protein database (e.g., UniProt Human).
-
Data Analysis: True targets should be significantly enriched in the probe-treated sample compared to the control (beads only) and should show reduced binding in the competition control sample.
-
Protocol 2: Target Validation by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that a drug engages its target inside intact cells.[20]
Principle: The binding of a ligand (the drug) to its target protein generally increases the protein's thermal stability.[21] In CETSA, intact cells are treated with the drug and then heated. The drug-bound target protein will resist heat-induced denaturation and aggregation to a greater extent than the unbound protein. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blot or mass spectrometry.[21][22]
Diagram: CETSA Experimental Workflow
Caption: The CETSA workflow measures the thermal stabilization of a target protein upon drug binding.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable culture medium or buffer.
-
Divide the cell suspension into two pools: one for treatment with the this compound analogue (at a relevant concentration, e.g., 10x IC50) and one for a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C to allow for compound uptake and target binding.
-
-
Heating Step:
-
Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point.
-
Heat the tubes for 3 minutes in a PCR thermocycler across a defined temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments). A no-heat control (room temperature) should be included.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release intracellular proteins. A common method is repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, aggregated proteins (pellet).
-
-
Protein Quantification:
-
Carefully collect the supernatant from each sample.
-
Normalize the protein concentration of all samples.
-
Analyze the amount of the specific target protein (identified from AP-MS or a hypothesized target) remaining in the soluble fraction using Western blotting with a specific antibody.
-
Densitometry is used to quantify the band intensities.
-
-
Data Analysis:
-
Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and drug-treated samples.
-
A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating that the analogue stabilized the target protein against thermal denaturation. This confirms direct target engagement in a cellular environment.
-
Conclusion and Future Directions
The this compound scaffold is far more than a mere building block for antibiotics. It is a versatile platform for developing therapeutics against a range of challenging diseases, most notably cancer. The established targets in bacteria, DNA gyrase and topoisomerase IV, have provided a mechanistic blueprint that has been successfully translated to the pursuit of human topoisomerase II as a potent anticancer target.
The future of drug discovery with these analogues lies in the systematic exploration of their full target space. The application of unbiased, robust methodologies like affinity purification-mass spectrometry, coupled with rigorous validation techniques such as the cellular thermal shift assay, will be paramount. This dual approach allows for both the discovery of novel, unexpected targets and the confident confirmation of on-target activity in a physiologically relevant setting. As researchers continue to probe the biological activities of this privileged scaffold, we can anticipate the emergence of new therapeutic agents with novel mechanisms of action, addressing unmet needs in oncology and beyond.
References
-
Louisiana Department of Health. Fluoroquinolones (and Quinolones).
-
Al-Trawneh, A. et al. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
-
Pharmd, J. P. (2025). Pharmacology of Fluoroquinolones. SSRN.
-
Gadaleta, D. et al. (2021). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PubMed Central.
-
Goud, A. et al. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus.
-
MSD Manual Professional Edition. (2023). Fluoroquinolones. MSD Manuals.
-
Ossila. (n.d.). This compound | CAS Number 52200-53-0. Ossila.
-
Ali, N. et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing.
-
Ali, N. et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
-
Hooper, D. C., & Wolfson, J. S. (1989). Fluoroquinolone antimicrobial agents. PubMed Central.
-
Stolarczyk, M. et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.
-
Chen, L. et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central.
-
Aldred, K. J. et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine.
-
Ali, N. S. et al. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry.
-
Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
-
Simon, G. M. et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology.
-
Di Prisco, S. et al. (2020). Neurodegeneration, Mitochondria, and Antibiotics. International Journal of Molecular Sciences.
-
Desgrouas, C. et al. (2022). Modified Fluoroquinolones as Antimicrobial Compounds Targeting Chlamydia trachomatis. MDPI.
-
Lee, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.
-
Al-Suwaidan, I. A. et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Asian Journal of Chemistry.
-
Al-Trawneh, A. et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules.
-
Johnson, M. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online.
-
Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
-
Sabbah, D. A. et al. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI.
-
Luo, H. et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
-
Al-Trawneh, A. (2025). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Heliyon.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
-
Wassila, S. et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media.
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute.
-
Mo, J. et al. (2018). Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Analytical Chemistry.
-
Prudent, R. et al. (2021). Development of a target identification approach using native mass spectrometry. ResearchGate.
-
Wang, Y. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
-
Wassila, S. et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate.
-
Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia.
-
Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.
-
Bio-Rad. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Bio-Rad.
-
Lee, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.
-
Re-Smit, E. et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets.
-
Robers, M. B. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
Sources
- 1. Pharmacology of Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. ldh.la.gov [ldh.la.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 8. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 9. news-medical.net [news-medical.net]
- 10. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurodegeneration, Mitochondria, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
6-Chloro-8-fluoroquinoline: A Linchpin Intermediate in Modern Pharmaceutical Synthesis
A Technical Guide for Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Among its halogenated derivatives, 6-Chloro-8-fluoroquinoline has emerged as a particularly valuable and versatile building block. Its strategic placement of chloro and fluoro substituents provides a unique combination of reactivity and stability, enabling chemists to construct complex molecular architectures with high precision. This guide offers an in-depth exploration of this compound, detailing its physicochemical properties, core reactivity, and pivotal role in the synthesis of advanced active pharmaceutical ingredients (APIs), with a specific focus on the fluoroquinolone class of antibiotics. Through a detailed case study on the synthesis of Delafloxacin, this document will illustrate the practical application and strategic importance of this intermediate, providing researchers and scientists with actionable insights and robust experimental protocols.
The Quinoline Core: A Privileged Scaffold in Medicine
Quinolone derivatives are fundamental to numerous drug classes, demonstrating a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The development of synthetic quinolones began in the 1960s, leading to the highly successful class of fluoroquinolone antibiotics.[2] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, rendering them potent bactericidal agents against a wide range of Gram-positive and Gram-negative pathogens.[3] The introduction of a fluorine atom at the C-6 position was a critical advancement, significantly enhancing the antibacterial potency and pharmacokinetic profile of these compounds.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for process development and safety. This compound is a solid at room temperature with a defined set of characteristics that dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| CAS Number | 52200-53-0 | [6] |
| Molecular Formula | C₉H₅ClFN | PubChem |
| Molecular Weight | 181.60 g/mol | PubChem |
| Appearance | Solid | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
Note: Specific values for melting and boiling points can vary based on purity and experimental conditions. Always refer to the supplier's Safety Data Sheet (SDS) for the most accurate information.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is rooted in the differential reactivity of its halogen substituents and the electronic nature of the quinoline ring system.
-
C-6 Chloro Group: The chlorine atom at the C-6 position is the primary site for nucleophilic aromatic substitution (SₙAr). This position is activated by the electron-withdrawing nature of the quinoline nitrogen. It is this site that is typically displaced by various nucleophiles, most notably the secondary amine of a piperazine ring or similar heterocyclic structures, a key step in the synthesis of many fluoroquinolones.[7][8][9]
-
C-8 Fluoro Group: The fluorine atom at the C-8 position is significantly less reactive towards SₙAr compared to the C-6 chlorine. Its strong electron-withdrawing nature serves to modulate the overall electronics of the molecule and contributes to the biological activity of the final API. In many syntheses, this fluorine atom remains intact in the final drug structure.
This differential reactivity allows for selective and sequential reactions, a critical aspect for building molecular complexity in a controlled manner.
Logical Workflow: Exploiting Differential Reactivity
The diagram below illustrates the strategic decision-making process when using this compound as a building block. The primary pathway involves leveraging the more labile C-6 chloro position for key bond formation while retaining the C-8 fluoro group.
Caption: Synthetic strategy leveraging the C-6 chloro position.
Case Study: Synthesis of Delafloxacin
Delafloxacin (DLX) is a modern, broad-spectrum fluoroquinolone antibiotic with potent activity against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][10][11][12] Its synthesis provides an excellent example of the strategic use of a quinoline core, which, while not this compound itself, follows a parallel logic in its construction. Many patented synthetic routes for Delafloxacin build the core quinolone ring first and then introduce the necessary substituents.[10][13]
A key intermediate in several Delafloxacin syntheses is 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid . The construction of the 8-chloro-6-fluoro-4-oxo-quinolinecarboxylic acid core is a foundational part of this process.
Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)
The following is a representative, generalized protocol for the key SₙAr step common in fluoroquinolone synthesis, where a heterocyclic amine displaces a chlorine atom on the quinolone core. This reaction is analogous to how this compound would be used.
Objective: To couple a heterocyclic amine (e.g., 3-hydroxyazetidine) with the chloro-fluoro-quinolone core.
Materials:
-
Quinolone core (e.g., an ethyl 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative)
-
3-Hydroxyazetidine hydrochloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the quinolone core intermediate (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMSO) to the flask to achieve a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add the amine base, such as triethylamine (2.0-3.0 eq), to the suspension. This is a critical step to neutralize the hydrochloride salt of the incoming nucleophile and the HCl generated during the reaction.
-
Nucleophile Addition: Add 3-hydroxyazetidine hydrochloride (1.1-1.5 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to a temperature between 80 °C and 140 °C. The choice of temperature is crucial; higher temperatures can increase reaction rate but may also lead to side products.[10][14] The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. The solid should be washed with a suitable solvent (e.g., water, then ethanol) to remove excess reagents and salts.[14]
-
If the product remains in solution, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization or column chromatography.
-
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Reaction Mechanism Visualization
The core of the synthesis is the SₙAr reaction. The quinoline ring system, being electron-deficient, facilitates the attack of the nucleophile (amine) at the carbon bearing the chlorine atom, proceeding through a Meisenheimer complex intermediate.
Caption: Mechanism for the key SₙAr bond-forming reaction.
Safety and Handling
As with all halogenated aromatic compounds, this compound and related intermediates must be handled with appropriate care.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data for this compound is not extensively published, related fluoroquinolones can have significant side effects.[17] Assume the intermediate is hazardous upon skin contact, ingestion, and inhalation. It may cause skin and serious eye irritation.[18]
Conclusion
This compound represents a strategically designed pharmaceutical intermediate whose value lies in the predictable and selective reactivity of its halogenated positions. It serves as a testament to the power of scaffold-based drug design, enabling the efficient construction of complex and highly active pharmaceutical agents. For drug development professionals, a deep understanding of the reactivity, handling, and synthetic application of this and related quinoline cores is essential for innovating within the expansive field of medicinal chemistry and developing the next generation of therapeutics.
References
-
Nikolova, Y., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health (NIH). Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN103936717A - Intermediate of delafloxacin and preparation method thereof.
-
PubChem. (n.d.). 6-Chloroquinoline. Retrieved from [Link]
-
ResearchGate. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Retrieved from [Link]
-
Llorens-Savall, I., et al. (2017). Delafloxacin: design, development and potential place in therapy. PMC - PubMed Central. Retrieved from [Link]
-
ACS Publications. (2015). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology. Retrieved from [Link]
- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
-
ResearchGate. (2025). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]
-
Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
PubMed. (2015). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Retrieved from [Link]
-
PubMed Central. (2022). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Retrieved from [Link]
-
PubMed Central. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2002). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Retrieved from [Link]
-
ResearchGate. (2017). Delafloxacin: design, development and potential place in therapy. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of Delafloxacin and intermediates thereof.
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delafloxacin: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103936717A - Intermediate of delafloxacin and preparation method thereof - Google Patents [patents.google.com]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation method of Delafloxacin and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]
- 14. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Chloro-8-fluoroquinoline as a building block in medicinal chemistry
The following technical guide details the utility, synthesis, and application of 6-Chloro-8-fluoroquinoline in medicinal chemistry.
Executive Summary
This compound (CAS: 52200-53-0 ) is a privileged heteroaromatic scaffold used to modulate metabolic stability and electronic properties in drug discovery.[1] Unlike the "classic" fluoroquinolone antibiotic core (which typically features a 6-fluoro-7-amino substitution pattern), this building block offers a distinct 6-chloro / 8-fluoro vectors. The C6-chlorine serves as a robust handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C8-fluorine atom provides conformational control via the gauche effect and protects the metabolically vulnerable C8 position from oxidative metabolism.
This guide outlines the synthesis, reactivity profile, and experimental protocols for integrating this moiety into kinase inhibitors, GPCR ligands, and anti-infective agents.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Data | Relevance |
| CAS Number | 52200-53-0 | Unique Identifier |
| Formula | C | MW: 181.59 g/mol |
| Structure | Quinoline core; Cl at C6, F at C8 | Dual-halogenated scaffold |
| XLogP3 | ~2.8 (Computed) | Moderate lipophilicity; suitable for CNS/peripheral targets |
| H-Bond Acceptors | 1 (Quinoline N) | Weak base (pKa < 5 due to 8-F inductive withdrawal) |
| Electronic Effect | 8-F (-I effect) | Lowers pKa of N1; reduces basicity and hERG liability |
Structural Significance[5]
-
The "Blocking" Effect: The C8 position in quinolines is a common "soft spot" for metabolic oxidation by CYP450 enzymes.[2] Installing a fluorine atom here blocks this metabolic liability.[2]
-
Electronic Modulation: The 8-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the quinoline nitrogen. This significantly lowers the pKa of the ring nitrogen compared to unsubstituted quinoline (pKa ~4.9), potentially reducing lysosomal trapping and off-target hERG channel inhibition.
Synthesis: The "Build"
The most robust route to this compound is the Skraup Synthesis or the related Doebner-Miller reaction , utilizing 4-chloro-2-fluoroaniline as the primary precursor.
Mechanistic Pathway
The reaction involves the condensation of the aniline with acrolein (generated in situ from glycerol) followed by acid-catalyzed cyclization.
-
Regioselectivity: The cyclization occurs ortho to the amine.[2] In 4-chloro-2-fluoroaniline, one ortho position is occupied by Fluorine. The other is open (C6 of the aniline). Cyclization at the open position yields the 6-chloro-8-fluoro substitution pattern on the final quinoline ring.
Diagram 1: Synthetic Route (Skraup Method)
Caption: Synthesis of this compound via Skraup cyclization using 4-chloro-2-fluoroaniline and glycerol.
Functionalization Strategies (The "Toolkit")
Once synthesized, the scaffold presents three distinct vectors for elaboration.
A. C6-Diversification (The Coupling Handle)
The C6-chlorine atom is an aryl chloride, suitable for Palladium-catalyzed cross-coupling reactions.[2] While less reactive than a bromide, modern catalytic systems (e.g., Pd(dppf)Cl
-
Applications: Suzuki-Miyaura (Aryl-Aryl), Buchwald-Hartwig (Aryl-Amine).
B. C8-Modification (Nucleophilic Displacement)
The C8-fluorine is activated by the adjacent ring nitrogen (N1) through inductive effects.[2] Under forcing conditions (high temperature, strong base), the fluorine can act as a leaving group in S
-
Protocol Insight: Reaction with tert-butoxide or hindered amines in NMP at >120°C can displace the 8-F, yielding 8-alkoxy or 8-amino quinolines.
C. Ring Reduction (Hydrosilylation)
The pyridine ring of the quinoline core can be selectively reduced.
-
Method: Iridium-catalyzed hydrosilylation (e.g., [Ir(cod)Cl]
+ silane) converts the scaffold to 1,2-dihydroquinoline derivatives, preserving the halogen substituents for later use.
Diagram 2: Reactivity Map
Caption: Orthogonal reactivity vectors of the this compound scaffold.
Medicinal Chemistry Applications
Case Study 1: Kinase Inhibition (DYRK1A / KRAS)
In the development of DYRK1A and KRAS G12C inhibitors, the this compound core serves as a rigid, lipophilic spacer.
-
Role: The 6-Cl position is often coupled to a solubilizing tail (e.g., piperazine or heteroaryl group), while the quinoline nitrogen forms a critical hydrogen bond with the kinase hinge region. The 8-F atom prevents oxidative debulking at the C8 position, extending half-life (
).
Case Study 2: H1 Receptor Antagonists
Patents (e.g., WO2009021965) describe the use of this scaffold in H1 antagonists.
-
Chemistry: The scaffold is reacted with piperidine derivatives.[2] The 8-F position enhances the acidity of the NH in downstream amide couplings or modifies the basicity of the core to reduce CNS penetration (a desirable trait for non-sedating antihistamines).
Experimental Protocols
Protocol A: Synthesis of this compound (Skraup)
This procedure assumes standard safety precautions for handling acrolein precursors and strong acids.
-
Reagents: 4-Chloro-2-fluoroaniline (1.0 eq), Glycerol (3.0 eq), Sodium 3-nitrobenzenesulfonate (0.7 eq, oxidant), Sulfuric acid (70% aqueous).
-
Setup: Combine aniline, glycerol, and oxidant in a round-bottom flask. Add sulfuric acid cautiously.[2]
-
Reaction: Heat the mixture to reflux (approx. 140°C) for 3–5 hours. The reaction is exothermic; control heating initially.[2]
-
Workup: Cool to room temperature. Pour onto crushed ice. Basify with NaOH (50%) or NH
OH to pH ~9.[2] -
Extraction: Extract with dichloromethane (3x). Wash organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: S Ar Functionalization at C8
Based on patent literature (US 2011/0281909).
-
Reagents: this compound (1.0 eq), Nucleophile (e.g., 4-hydroxy-piperidine derivative, 2.0 eq), Sodium tert-butoxide (2.1 eq).
-
Solvent: N-Methyl-2-pyrrolidone (NMP).[2]
-
Conditions: Heat at 140°C for 2–6 hours under inert atmosphere (N
). -
Note: This reaction exploits the inductive activation of C8 by the ring nitrogen.[2] The 6-Cl group typically remains intact under these uncatalyzed basic conditions, allowing for subsequent Pd-coupling.
References
-
Glaxo Group Ltd. Substituted quinoline derivatives as H1 receptor antagonists.[2] WO2009021965A2. (2009).[2] Available at:
-
Wellspring Biosciences. Inhibitors of KRAS G12C.[2] WO2015054572A1. (2015).[2] Available at:
-
Zhou, J. et al. Iridium-catalyzed selective 1,2-hydrosilylation of N-heterocycles.[2] Chemical Science, 2016.[2] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22388929, this compound.[2] Available at: [Link]
Sources
Technical Guide: Preliminary In-Vitro Evaluation of 6-Chloro-8-fluoroquinoline Scaffolds
Executive Summary
6-Chloro-8-fluoroquinoline (CFQ) represents a critical halogenated heterocyclic scaffold. While the 6-fluoro-8-chloro substitution pattern is well-established in approved fluoroquinolone antibiotics (e.g., Clinafloxacin, Besifloxacin), the 6-chloro-8-fluoro isomer presents a unique chemical space for Structure-Activity Relationship (SAR) exploration. This guide outlines the technical roadmap for evaluating CFQ derivatives, moving beyond traditional antibacterial screening into emerging applications such as anticancer drug discovery and chemosensor development.
The following protocols are designed to establish a self-validating data matrix, correlating physicochemical properties with biological endpoints.
Part 1: Physicochemical Profiling (The Foundation)
Before biological testing, the "drug-likeness" of the CFQ scaffold must be quantified. Halogen positioning significantly alters lipophilicity and aqueous solubility, affecting membrane permeability.
Thermodynamic Solubility Assay
Objective: Determine the saturation solubility of CFQ in phosphate-buffered saline (PBS, pH 7.4) to define the maximum concentration for in-vitro assays.
-
Protocol:
-
Preparation: Add excess solid CFQ to 2 mL of PBS (pH 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).
-
Separation: Centrifuge at 15,000
g for 10 minutes to pellet undissolved solid. -
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Control: Use Ciprofloxacin (high solubility) and Indomethacin (low solubility) as benchmarks.
-
Lipophilicity (LogD) Determination
Objective: Measure the distribution coefficient (LogD) at pH 7.4, a predictor of passive diffusion across cell membranes.
-
Method: Shake-Flask Method (n-Octanol/PBS).
-
Critical Step: Pre-saturate n-octanol with PBS and vice-versa for 24 hours to prevent volume shifts.
-
Calculation:
Part 2: Biological Activity Evaluation (The Core)
Antimicrobial Susceptibility Screening
While the 6-fluoro substituent is canonical for gyrase inhibition, the 6-chloro analog serves as a vital SAR probe to test steric tolerance within the bacterial DNA-gyrase binding pocket.
Table 1: Recommended Bacterial Panel (ESKAPE Pathogens)
| Organism | Strain Type | Rationale |
| Staphylococcus aureus | ATCC 29213 | Standard Gram-positive control (Gyrase target). |
| Escherichia coli | ATCC 25922 | Standard Gram-negative control (Topoisomerase IV target). |
| Pseudomonas aeruginosa | ATCC 27853 | Efflux pump activity benchmark. |
| Klebsiella pneumoniae | Clinical Isolate | Test for cross-resistance in MDR strains. |
Protocol: Broth Microdilution (CLSI M07-A10 Standards)
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Dilution: Prepare serial 2-fold dilutions of CFQ in DMSO (Final DMSO < 1%). Range: 64
g/mL to 0.06 g/mL. -
Incubation: 16–20 hours at 37°C.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
-
Validation: Ciprofloxacin must fall within QC ranges (e.g., 0.004–0.015
g/mL for E. coli).
Anticancer Cytotoxicity Profiling
Recent studies suggest halogenated quinolines can act as dual inhibitors of human Topoisomerase II and tubulin polymerization.
Target Cell Lines:
-
MCF-7: Breast adenocarcinoma (Hormone dependent).
-
HepG2: Hepatocellular carcinoma (Metabolic activity model).
-
HUVEC: Normal endothelial cells (Toxicity control).
Protocol: MTT Viability Assay
-
Seeding: Plate cells at
cells/well in 96-well plates. Adhere for 24h. -
Treatment: Expose cells to CFQ gradients (0.1 – 100
M) for 48h and 72h. -
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC
using non-linear regression.
Part 3: Mechanism of Action (MoA) Elucidation
To distinguish between bacterial specificity (Antibiotic) and general DNA toxicity (Intercalator/Cytotoxic), the following mechanistic workflow is required.
DNA Gyrase Supercoiling Assay
Hypothesis: If CFQ retains antibiotic activity, it will inhibit the ATP-dependent supercoiling of relaxed pBR322 plasmid DNA by E. coli DNA gyrase.
-
Readout: Gel electrophoresis. Presence of relaxed DNA bands at high drug concentrations indicates inhibition.
DNA Intercalation (UV-Vis Titration)
Hypothesis: Planar quinoline systems may intercalate into DNA base pairs, causing a "bathochromic shift" (red shift) and hypochromism in the UV spectrum.
-
Protocol: Titrate Calf Thymus DNA (CT-DNA) into a fixed concentration of CFQ. Monitor absorption peaks (250–400 nm).
-
Binding Constant (
): Calculated via the Wolfe-Shimer equation.
Part 4: Visualization of Experimental Logic
Workflow: From Scaffold to Lead Candidate
The following diagram illustrates the decision tree for evaluating the this compound scaffold.
Figure 1: Decision matrix for the biological characterization of the CFQ scaffold.
Structure-Activity Relationship (SAR) Logic
This diagram details the specific roles of the C6 and C8 positions in the quinoline pharmacophore.
Figure 2: SAR implications of the 6-Chloro-8-fluoro substitution pattern.
References
-
BenchChem. (2025).[1] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. BenchChem Technical Resources.
-
Ezelarab, H. A. A., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules (MDPI).
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.
-
Ossila. (2024). This compound: Specifications and Applications. Ossila Materials.
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.
Sources
The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Quinolone Derivatives
This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the potent antibacterial effects of quinolone derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere cataloging of chemical modifications. Instead, it delves into the causal relationships between molecular architecture and biological function, offering field-proven insights into the design and optimization of this critical class of antibiotics.
The Quinolone Pharmacophore: Core Principles of Action
Quinolone antibacterials exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication and transcription. Quinolones stabilize the transient covalent complex formed between the topoisomerase and cleaved DNA, leading to double-strand breaks and ultimately, cell death.[2][4][5][6][7] This mechanism of action is contingent on a core structural motif, the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, which must be annulated to an aromatic ring.[8][9][10]
The fundamental SAR of the quinolone core is remarkably stringent at two key positions:
-
The C-3 Carboxylic Acid: This group is indispensable for antibacterial activity.[11][12][13] It, along with the C-4 keto group, chelates a magnesium ion, forming a water-metal ion bridge that interacts with key amino acid residues (typically serine and aspartate) in the quinolone resistance-determining region (QRDR) of the target enzymes.[4][14][15] Modification or esterification of this carboxylic acid universally leads to a dramatic loss of activity.[11][12]
-
The C-4 Carbonyl (Oxo) Group: This keto group is also essential for the binding interaction with DNA gyrase and topoisomerase IV and is considered a critical component of the pharmacophore.[9][11][12][16] Its replacement with a thioxo or sulfonyl group results in inactive compounds.[11]
The planarity between the C-3 carboxylic acid and the C-4 keto group is a crucial determinant of biological activity.[17]
Strategic Substitutions: Tailoring Potency and Spectrum
While the C-3 and C-4 positions are largely immutable, modifications at other positions of the quinolone ring have been instrumental in the evolution of this antibiotic class, enhancing potency, expanding the spectrum of activity, and improving pharmacokinetic profiles.
The N-1 Position: Anchoring and Potency
The substituent at the N-1 position plays a crucial role in the potency of quinolone derivatives.[18] Optimal substituents are typically small alkyl or cyclic groups.[8][11][12]
| Substituent at N-1 | Impact on Activity | Representative Drugs |
| Ethyl, Cyclopropyl | Potent antibacterial activity | Ciprofloxacin, Norfloxacin |
| tert-Butyl | High antimycobacterial activity[19] | |
| 2,4-Difluorophenyl | Potent antibacterial activity |
The cyclopropyl group is often considered the optimal substituent for overall potency, contributing to a favorable hydrophobic interaction within the enzyme-DNA complex.[18] The addition of a fluorine atom to the N-1 cyclopropyl or butyl group can enhance activity against Gram-positive bacteria.[11] However, large, hydrophobic substituents at this position can be detrimental due to poor solubility, impaired outer membrane penetration, and reduced target inhibition.[18]
The C-6 Position: The "Fluoro" in Fluoroquinolones
The introduction of a fluorine atom at the C-6 position was a landmark discovery in quinolone research, leading to the development of the highly potent fluoroquinolones.[14][20][21][22] The C-6 fluoro substituent significantly enhances antibacterial activity, with the order of activity being F > Cl > Br > CH3 > CN.[11] This enhancement is attributed to improved cell penetration and increased inhibition of DNA gyrase.[15][23][24]
The C-7 Position: Modulating Spectrum and Potency
The C-7 position is the most versatile site for introducing bulky substituents to modulate the antibacterial spectrum and potency.[15][25] The introduction of a nitrogen-containing heterocyclic ring, such as piperazine or pyrrolidine, is crucial for potent activity, particularly against Gram-negative bacteria.[8][11][12][14]
| Substituent at C-7 | Impact on Activity | Representative Drugs |
| Piperazine | Broad-spectrum activity, especially against Gram-negatives | Ciprofloxacin, Norfloxacin |
| 3-Aminopyrrolidine | Potent activity | Tosufloxacin |
| Spiroamines | Potent Gram-positive and Gram-negative activity[26] |
The nature of the C-7 substituent can also influence efflux pump recognition, a key mechanism of bacterial resistance.[27]
The C-8 Position: Fine-Tuning Activity and Phototoxicity
Substitutions at the C-8 position can fine-tune the antibacterial spectrum and influence phototoxicity. A halogen (F or Cl) at C-8 generally improves oral absorption and enhances activity against Gram-negative pathogens.[11][28] Conversely, a methoxy group at this position tends to increase activity against Gram-positive bacteria and anaerobes.[11][29] The nature of the C-8 substituent is also a primary determinant of phototoxicity, with halogens conferring the greatest risk and methoxy or hydrogen showing minimal phototoxic potential.[11]
Other Key Positions: C-2 and C-5
-
C-2 Position: Substitution at the C-2 position is generally detrimental to antibacterial activity.[11][17] However, some derivatives with a ring fused between the C-1 and C-2 positions have shown notable activity.[11][17]
-
C-5 Position: The incorporation of a group at the C-5 position can be beneficial, with the order of activity being NH2 > CH3 > F, H > OH.[11]
Mechanism of Action and Resistance: A Molecular Arms Race
The clinical utility of quinolones is threatened by the emergence of bacterial resistance. Understanding the interplay between SAR and resistance mechanisms is crucial for the development of next-generation agents.
The Quinolone-Enzyme-DNA Ternary Complex
The bactericidal action of quinolones stems from the stabilization of a ternary complex consisting of the drug, the topoisomerase enzyme (DNA gyrase or topoisomerase IV), and the bacterial DNA.[5][30] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it, leading to the accumulation of double-strand breaks.[2][6]
Diagram: Quinolone Mechanism of Action
Caption: Quinolone mechanism of action within a bacterial cell.
Mechanisms of Quinolone Resistance
Bacteria have evolved several mechanisms to counteract the effects of quinolones:
-
Target-Mediated Resistance: This is the most common mechanism and involves mutations in the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively.[4][31][32][33] These mutations typically occur in the QRDR and reduce the binding affinity of quinolones to the enzyme-DNA complex.
-
Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in porin expression or, more commonly, through the overexpression of efflux pumps that actively transport quinolones out of the bacterial cell.[32][33]
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr (which protects the target enzymes), aac(6')-Ib-cr (which modifies certain fluoroquinolones), or plasmid-encoded efflux pumps, can confer low-level resistance.[4][30][31][32]
Experimental Protocols for SAR Evaluation
A robust evaluation of the SAR of novel quinolone derivatives requires a combination of in vitro microbiological and biochemical assays.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a fundamental assay for determining the potency of new quinolone derivatives against a panel of clinically relevant bacterial strains.
Step-by-Step Methodology (Broth Microdilution):
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Quinolone Dilutions:
-
Prepare a stock solution of the quinolone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the quinolone dilutions.
-
Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the quinolone at which there is no visible growth.
-
DNA Gyrase and Topoisomerase IV Inhibition Assays
Principle: These assays directly measure the ability of a quinolone derivative to inhibit the enzymatic activity of its targets. This provides crucial mechanistic insight into the compound's mode of action.
Step-by-Step Methodology (DNA Supercoiling Inhibition for DNA Gyrase): [34][35]
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA gyrase enzyme (GyrA and GyrB subunits)
-
ATP
-
Assay buffer (containing Mg²⁺, K⁺, and other necessary components)
-
Varying concentrations of the quinolone derivative.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the gel to separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked).
-
-
Data Analysis:
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
The inhibition of supercoiling will be observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of the quinolone.
-
The IC₅₀ (the concentration required to inhibit 50% of the enzymatic activity) can be determined by quantifying the band intensities.
-
Diagram: Workflow for Quinolone SAR Evaluation
Caption: A typical workflow for the evaluation of quinolone SAR.
Conclusion: Future Directions in Quinolone Research
The extensive body of knowledge surrounding the SAR of quinolone derivatives has enabled the development of a powerful and versatile class of antibiotics. However, the escalating challenge of antimicrobial resistance necessitates a continued and innovative approach to quinolone design. Future research will likely focus on:
-
Overcoming Resistance: Designing novel quinolones that can evade existing resistance mechanisms, for instance, by having altered binding modes to mutant topoisomerases or by being poor substrates for efflux pumps.
-
Expanding the Spectrum: Developing quinolones with enhanced activity against multidrug-resistant pathogens, including MRSA, VRE, and drug-resistant Mycobacterium tuberculosis.
-
Improving Safety Profiles: Modifying the quinolone scaffold to reduce adverse effects such as phototoxicity and CNS-related side effects.
-
Hybrid Molecules: Exploring the synthesis of hybrid molecules that combine the quinolone pharmacophore with other antibacterial agents to create dual-action compounds with a lower propensity for resistance development.
By leveraging the principles of SAR outlined in this guide, researchers can continue to innovate and refine this vital class of antibacterial agents, ensuring their efficacy for years to come.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354(1), 12-31.
-
Kamal, M. A., & Khan, M. A. (2017). Quinolones Derivatives Antibiotics. ResearchGate. [Link]
- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of medicinal and pharmaceutical chemistry, 5, 1063-1065.
- Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical reviews, 105(2), 559-592.
- Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719-1739.
- Ren, S., Wang, R., Li, K., & Zhang, H. (2013). Synthesis and antibacterial activity of novel fluoroquinolone derivatives containing a 1, 2, 4-triazole moiety. Molecules, 18(10), 12349-12360.
- Rodríguez-Martínez, J. M., Cano, M. E., Velasco, C., Martínez-Martínez, L., & Pascual, A. (2006). Plasmid-mediated quinolone resistance: a multifaceted threat. Clinical microbiology reviews, 19(4), 623-639.
-
Sharma, P. C., & Sharma, D. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(19), 5897. [Link]
- Tillotson, G. S. (1996). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical infectious diseases, 23(Supplement_1), S24-S31.
- Vila, J., Heisig, P., & Ruiz, J. (2007). Mechanism of action of and resistance to quinolones. Infectious disease and therapy, 1-28.
- Wohlkonig, A., Chan, P. F., Fosberry, A. P., Homes, P., Huang, J., Kranz, M., ... & Laponogov, I. (2010). Structural basis of quinolone inhibition of type II topoisomerases and target-mediated resistance. Nature structural & molecular biology, 17(9), 1152-1153.
- Yoshida, H., Bogaki, M., Nakamura, M., & Nakamura, S. (1991). Quinolone resistance-determining region in the DNA gyrase gyrA gene of Escherichia coli. Antimicrobial agents and chemotherapy, 35(8), 1647-1650.
Sources
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SAR of Quinolines.pptx [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. scribd.com [scribd.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. journals.asm.org [journals.asm.org]
- 21. wisdomlib.org [wisdomlib.org]
- 22. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scribd.com [scribd.com]
- 25. wisdomlib.org [wisdomlib.org]
- 26. Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 6-Chloro-8-fluoroquinoline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-Chloro-8-fluoroquinoline (CAS 52200-53-0) . This fluorinated heterocycle is a critical pharmacophore in the development of next-generation fluoroquinolone antibiotics (e.g., Besifloxacin) and kinase inhibitors.
While the Skraup synthesis is the standard route for constructing the quinoline core, the presence of electron-withdrawing halogen substituents (Cl, F) on the aniline precursor deactivates the ring, often leading to low yields and excessive tar formation. This protocol utilizes a modified Skraup reaction incorporating Ferrous Sulfate (
Retrosynthetic Analysis & Mechanism
The synthesis is a convergent cyclization involving 4-Chloro-2-fluoroaniline and Glycerol . The glycerol dehydrates in situ to form acrolein, which undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation.[1]
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the modified Skraup synthesis of this compound.
Safety & Critical Hazards
-
Violent Exotherm: The Skraup reaction can become uncontrollable (the "runaway" phase) once acrolein generation begins. The addition of
is mandatory to moderate this rate [1]. -
Acrolein Toxicity: Acrolein is a potent pulmonary irritant. All operations must occur in a high-efficiency fume hood.
-
Nitrobenzene: Toxic by inhalation and skin absorption. Double-gloving is required.
Experimental Protocol
Materials & Reagents
| Reagent | CAS | Equiv. | Role |
| 4-Chloro-2-fluoroaniline | 57946-56-2 | 1.0 | Limiting Reagent |
| Glycerol (anhydrous) | 56-81-5 | 3.5 | Carbon Source |
| Sulfuric Acid (conc. 98%) | 7664-93-9 | 2.5 | Catalyst/Dehydrating Agent |
| Nitrobenzene | 98-95-3 | 0.6 | Oxidant |
| Ferrous Sulfate ( | 7782-63-0 | 0.1 | Moderator |
| Boric Acid (Optional) | 10043-35-3 | 0.5 | Yield Enhancer (reduces tar) |
Step-by-Step Methodology
Phase 1: Reaction Setup (The "Sulfo-Mix")
-
Equipment: Setup a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer (Teflon blade), a reflux condenser, and an internal temperature probe.
-
Charging: Add 4-Chloro-2-fluoroaniline (10.0 g, 68.7 mmol), Glycerol (22.1 g, 240 mmol), Nitrobenzene (5.1 g, 41.2 mmol), and Ferrous Sulfate (1.9 g) to the flask.
-
Acid Addition: Place the flask in an ice bath. Add Conc.
(17 g) dropwise over 20 minutes. Note: Maintain internal temperature < 20°C to prevent premature charring.
Phase 2: The Modified Skraup Cyclization
-
Initiation: Remove the ice bath. Heat the mixture slowly using an oil bath.
-
The "Kick": Monitor the temperature closely around 100–110°C . The reaction will become exothermic as acrolein forms.[2]
-
Critical Control: If the temperature spikes >5°C/min, remove the oil bath immediately and apply external air cooling. The
should prevent a violent surge, but vigilance is required.
-
-
Reflux: Once the exotherm subsides, raise the bath temperature to 140–150°C and reflux for 4–5 hours . The mixture will turn dark brown/black (characteristic of quinoline synthesis).
-
Completion Check: Analyze a small aliquot by TLC (Hexane:EtOAc 3:1). The aniline starting material (
) should be consumed.
Phase 3: Workup & Purification
-
Steam Distillation (Crucial):
-
Dilute the dark reaction mixture with water (50 mL).
-
Perform a steam distillation to remove unreacted nitrobenzene.[3] Continue until the distillate runs clear (approx. 200-300 mL distillate).
-
Discard the distillate (contains toxic nitrobenzene).
-
-
Basification:
-
Cool the aqueous residue (containing the quinoline salt) to 0°C.
-
Slowly basify with 50% NaOH or Conc. Ammonia to pH 9–10. The product will precipitate as a dark oil or solid.
-
-
Extraction:
-
Extract the alkaline mixture with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine (
mL). -
Dry over
and concentrate under vacuum.
-
-
Purification:
-
The crude residue is often tarry. Purify via Column Chromatography on Silica Gel (60–120 mesh).
-
Eluent: Gradient of Hexane
5% EtOAc in Hexane. -
Yield Expectation: 55–65% (approx. 7–8 g).
-
Workflow Diagram
Figure 2: Operational workflow for isolation and purification.
Analytical Validation (QC)
To confirm the identity of the product, compare spectral data against the following standards. The coupling patterns are distinct due to the Fluorine-Proton coupling (
NMR Specification ( , 400 MHz)
-
NMR:
-
8.95 (dd,
Hz, 1H, H-2 ) - Characteristic downfield shift of alpha-proton. -
8.15 (dd,
Hz, 1H, H-4 ). -
7.65 (dd,
Hz, 1H, H-5 or H-7 ) - Shows coupling. -
7.48 (dd,
Hz, 1H, H-3 ).
-
8.95 (dd,
-
NMR:
-
Single peak around
-125 to -130 ppm (referenced to ).
-
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure. |
| Melting Point | 85–88°C | Sharp range indicates high purity. |
| Purity (HPLC) | >98.0% (AUC) | Method: C18 Column, ACN/Water (0.1% TFA). |
| MS (ESI+) | Cl isotope pattern (3:1) at 182/184. |
Troubleshooting & Optimization
-
Issue: Excessive Tar/Polymerization.
-
Cause: Heating too rapidly during the acrolein formation phase (100–120°C).
-
Fix: Use the "Sulfo-mix" (pre-mix acid and nitrobenzene) and add glycerol slowly at reflux temperature, or increase the amount of
.
-
-
Issue: Low Yield (<40%).
-
Cause: Deactivation of the aniline ring by Fluorine/Chlorine.
-
Fix: Add Boric Acid (0.5 eq) or switch oxidant to Sodium m-nitrobenzenesulfonate (water-soluble, milder) [2].
-
-
Issue: Emulsion during Extraction.
-
Cause: Residual polymerized glycerol.
-
Fix: Filter the basified aqueous layer through Celite before extraction.
-
References
-
Clarke, D. D., & Gershon, H. (1985). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Fordham Research Commons.
-
Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59-98.
-
BenchChem. (2025).[1] "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide."
-
Ossila. "this compound | CAS 52200-53-0."[4] (Building block specifications).
Sources
Application Notes and Protocols for the Synthesis of 6-Chloro-8-fluoroquinoline via the Gould-Jacobs Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Chloro-8-fluoroquinoline
This compound serves as a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of modern fluoroquinolone antibiotics such as Besifloxacin and Clinafloxacin.[1] These pharmaceuticals are critical in treating a range of bacterial infections. The strategic placement of the chlorine and fluorine atoms on the quinoline core significantly influences the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The Gould-Jacobs reaction offers a robust and classical approach to constructing the foundational quinoline scaffold, which can then be further functionalized to yield the desired this compound. This document provides a comprehensive guide, detailing the multi-step synthesis from readily available precursors, with an emphasis on the underlying chemical principles and practical experimental guidance.
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[2][3] The overall process can be dissected into a series of distinct chemical transformations:
-
Condensation: The reaction commences with the nucleophilic attack of the aniline derivative's amino group on the electrophilic carbon of DEEM, followed by the elimination of ethanol to form a diethyl 2-(((aryl)amino)methylene)malonate intermediate.
-
Thermal Cyclization: This intermediate undergoes a high-temperature intramolecular cyclization. This step is typically the most energetically demanding and is often performed in a high-boiling inert solvent.
-
Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed, typically under basic conditions, to the corresponding carboxylic acid.
-
Decarboxylation: The 4-hydroxyquinoline-3-carboxylic acid is subsequently decarboxylated by heating to furnish the 4-hydroxyquinoline core.
To arrive at the target this compound, two additional transformations are necessary: the synthesis of the specific starting aniline and a final chlorination step.
Overall Synthetic Workflow
The synthesis of this compound is a multi-step process, which is outlined below. Each step is followed by a detailed experimental protocol.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Starting Materials
Protocol 1: Synthesis of 4-Chloro-2-fluoroaniline
The starting aniline, 4-chloro-2-fluoroaniline, is conveniently prepared by the reduction of commercially available 4-chloro-2-fluoronitrobenzene. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Chloro-2-fluoronitrobenzene | 175.55 | 17.55 g | 0.1 | Starting material |
| Palladium on Carbon (10% Pd) | N/A | 0.88 g | N/A | Catalyst (5 mol% Pd) |
| Methanol | 32.04 | 200 mL | N/A | Solvent |
| Hydrogen Gas | 2.02 | Pressurized vessel | Excess | Reducing agent |
Procedure:
-
To a suitable hydrogenation vessel, add 4-chloro-2-fluoronitrobenzene and methanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to approximately 3-4 atm.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 4-chloro-2-fluoroaniline as an oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of Diethyl ethoxymethylenemalonate (DEEM)
DEEM is a key reagent in the Gould-Jacobs reaction and can be prepared from diethyl malonate and triethyl orthoformate.[2][6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl malonate | 160.17 | 160.17 g | 1.0 | Starting material |
| Triethyl orthoformate | 148.20 | 177.84 g | 1.2 | Reagent |
| Acetic anhydride | 102.09 | 204.18 g | 2.0 | Reagent and water scavenger |
| Zinc Chloride (anhydrous) | 136.30 | 2.73 g | 0.02 | Catalyst |
Procedure:
-
In a flask equipped with a distillation apparatus, combine diethyl malonate, triethyl orthoformate, and acetic anhydride.
-
Add a catalytic amount of anhydrous zinc chloride.
-
Heat the mixture gently. Ethyl acetate will begin to distill.
-
Continue heating and distillation until no more ethyl acetate is collected.
-
After cooling, the remaining mixture is purified by vacuum distillation to yield diethyl ethoxymethylenemalonate.
Part 2: The Gould-Jacobs Reaction Sequence
Protocol 3: Condensation of 4-Chloro-2-fluoroaniline with DEEM
This step forms the crucial anilinomethylenemalonate intermediate.[7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Chloro-2-fluoroaniline | 145.56 | 14.56 g | 0.1 | From Protocol 1 |
| Diethyl ethoxymethylenemalonate | 216.22 | 21.62 g | 0.1 | From Protocol 2 or commercially available |
Procedure:
-
Combine 4-chloro-2-fluoroaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.
-
Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC.
-
The ethanol produced during the reaction can be removed by distillation.
-
Upon completion, the reaction mixture is cooled to room temperature. The resulting diethyl 2-(((4-chloro-2-fluorophenyl)amino)methylene)malonate is typically a viscous oil or a low-melting solid and can be used in the next step without extensive purification.
Protocol 4: Thermal Cyclization
This high-temperature cyclization is the hallmark of the Gould-Jacobs reaction.[3][8]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl 2-(((4-chloro-2-fluorophenyl)amino)methylene)malonate | 317.72 | 31.77 g | 0.1 | From Protocol 3 |
| Diphenyl ether (or Dowtherm A) | 170.21 | 250 mL | N/A | High-boiling solvent |
Procedure:
-
In a flask equipped with a high-temperature thermometer and a reflux condenser, heat the diphenyl ether to 250-260 °C.
-
Slowly add the crude diethyl 2-(((4-chloro-2-fluorophenyl)amino)methylene)malonate from the previous step to the hot solvent with stirring.
-
Maintain the temperature for 30-60 minutes. The cyclization is usually rapid at this temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to below 100 °C and dilute with an equal volume of hexane or petroleum ether.
-
The precipitated solid, ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, is collected by filtration, washed with hexane, and dried.
Protocol 5: Saponification of the Ester
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.[9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | 271.66 | 27.17 g | 0.1 | From Protocol 4 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 | Base for hydrolysis |
| Ethanol | 46.07 | 100 mL | N/A | Solvent |
| Water | 18.02 | 100 mL | N/A | Solvent |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | N/A | For acidification |
Procedure:
-
Suspend the ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux for 2-4 hours, until the solid has dissolved and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.
Protocol 6: Decarboxylation
The carboxylic acid group is removed by heating.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid | 243.61 | 24.36 g | 0.1 | From Protocol 5 |
| Diphenyl ether | 170.21 | 150 mL | N/A | High-boiling solvent |
Procedure:
-
In a flask equipped for distillation, suspend the 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid in diphenyl ether.
-
Heat the mixture to 250-260 °C. Vigorous evolution of carbon dioxide will be observed.
-
Maintain the temperature for 1-2 hours, or until the gas evolution ceases.
-
Cool the reaction mixture and dilute with hexane to precipitate the product.
-
Collect the solid 6-chloro-8-fluoro-4-hydroxyquinoline by filtration, wash with hexane, and dry.
Part 3: Final Product Formation
Protocol 7: Chlorination of 6-Chloro-8-fluoro-4-hydroxyquinoline
The final step is the conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride.[10][11]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 6-Chloro-8-fluoro-4-hydroxyquinoline | 199.59 | 19.96 g | 0.1 | From Protocol 6 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | ~1.09 | Reagent and solvent |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas. Phosphorus oxychloride is corrosive and reacts violently with water.
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 6-chloro-8-fluoro-4-hydroxyquinoline to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic solution with a cold aqueous solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The precipitated crude this compound is collected by filtration, washed thoroughly with water, and dried.
Part 4: Purification and Characterization
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[12][13]
Characterization:
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Thin Layer Chromatography (TLC): For reaction monitoring and purity assessment.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical transformations. To ensure the reliability and reproducibility of the synthesis, the following self-validating measures are recommended:
-
In-process Controls: Monitor each reaction step by TLC to ensure complete conversion of the starting material before proceeding to the next step.
-
Intermediate Characterization: While not always necessary to purify every intermediate to homogeneity, obtaining basic characterization data (e.g., ¹H NMR) for each intermediate can help troubleshoot any issues that may arise.
-
Final Product Validation: The final product, this compound, should be thoroughly characterized to confirm its identity and purity. This includes comparing the obtained analytical data with literature values.
-
Yield Calculation: Accurate measurement of weights and calculation of yields at each step provides a quantitative measure of the efficiency of the process.
By following these detailed protocols and incorporating the recommended validation steps, researchers can confidently synthesize this compound as a key building block for further drug discovery and development efforts.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3016-3027. [Link]
- Google Patents. (2015).
-
ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research. [Link]
-
ResearchGate. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]
-
Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3535. [Link]
-
Organic Syntheses. (n.d.). Ethyl ethoxymethylenemalonate. Organic Syntheses. [Link]
-
Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2020). MDPI. [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Biotage Application Note. [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2020, January 11). Saponification Reaction of Esters. YouTube. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
-
Al-Zaydi, K. M., & Al-Mousawi, S. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(18), 3326. [Link]
-
ResearchGate. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]
- Google Patents. (1999). Process for the purification of phosphorus oxychloride. US5911962A.
-
ResearchGate. (2005). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. ResearchGate. [Link]
-
SunCHOW. (2022, April 14). Analytical Chemistry [F6] 62.5 Column chromatography (CC) & recrystallization DSE CHEM. YouTube. [Link]
-
Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. Arkivoc, 2004(7), 1-27. [Link]
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. OperaChem. [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]
-
PubChem. (n.d.). Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]
-
Thermal induced intramolecular [2 + 2] cycloaddition of allene-ACPs. (2017). Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester Chemistry Department. [Link]
-
Home Sunshine Pharma. (n.d.). Diethyl Ethoxymethylenemalonate CAS 87-13-8. Home Sunshine Pharma. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. [Link]
- Google Patents. (1999). Process for purifying phosphorus oxychloride. EP0891942A1.
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Diethyl Ethoxymethylenemalonate CAS 87-13-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scs.illinois.edu [scs.illinois.edu]
using 6-Chloro-8-fluoroquinoline to synthesize Besifloxacin
Application Note: High-Purity Synthesis of Besifloxacin from Halogenated Quinolone Precursors
Executive Summary & Technical Context
Besifloxacin (Besivance®) is a fourth-generation fluoroquinolone antibiotic distinguished by its unique 8-chloro-6-fluoro substitution pattern.[1][2] Unlike earlier fluoroquinolones (e.g., ciprofloxacin) which often lack the C-8 chlorine, or moxifloxacin which features a C-8 methoxy group, Besifloxacin's 8-chloro substituent contributes significantly to its efficacy against Gram-positive bacteria and anaerobic organisms, including MRSA.[1]
Critical Regiochemistry Note: The synthesis of Besifloxacin requires strict control over halogen positioning. The target molecule is 8-chloro-6-fluoro-quinolone .[1] The prompt references "6-Chloro-8-fluoroquinoline"; however, utilizing a 6-chloro-8-fluoro precursor would yield a structural isomer with significantly altered pharmacodynamics.[1] This guide details the protocol for the correct 8-chloro-6-fluoro regioisomer, treating the prompt's subject as the synthesis of the Besifloxacin core scaffold.
Retrosynthetic Analysis & Strategy
The synthesis is a convergent process involving two key synthons:[1]
-
The Quinolone Core: 8-chloro-6,7-difluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]
-
The Side Chain: (3R)-3-aminohexahydro-1H-azepine (Chiral Azepine).[1][2]
The critical transformation is a Nucleophilic Aromatic Substitution (SnAr) at the C-7 position, where the C-7 fluorine is displaced by the azepine amine.[1]
Mechanism of Action & Process Logic
-
Regioselectivity: The C-7 fluorine is activated for nucleophilic attack by the electron-withdrawing carbonyl at C-4 and the carboxyl group at C-3.[1] The C-6 fluorine and C-8 chlorine are less reactive due to steric and electronic factors, ensuring high regioselectivity.[1]
-
Chirality: The (3R) stereochemistry of the azepine side chain is preserved during the coupling, necessitating high enantiomeric purity of the starting amine.[1]
Visualization: Synthetic Pathway
The following diagram illustrates the reaction workflow and critical control points (CCPs).
Figure 1: Strategic workflow for the convergent synthesis of Besifloxacin, highlighting the coupling of the halogenated core with the chiral azepine.
Detailed Experimental Protocol
Phase 1: Preparation of the Quinolone Core (Reference Context)
Note: While many labs purchase the core, in-house synthesis typically proceeds via the Gould-Jacobs reaction or similar cyclization methods starting from 2,4,5-trifluoro-3-chlorobenzoic acid.[1]
Phase 2: Coupling Reaction (The Core Protocol)
Objective: Synthesize Besifloxacin from 8-chloro-6,7-difluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Materials & Reagents:
| Reagent | Role | Equiv. | CAS No.[1][3] (Ref) |
|---|---|---|---|
| 8-Chloro-6,7-difluoro-quinoline core | Substrate | 1.0 | 105956-96-5 |
| (3R)-3-Aminohexahydro-1H-azepine | Nucleophile | 1.2 | 124932-43-0 |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base | 2.0 | 6674-22-2 |
| Acetonitrile (ACN) | Solvent | 10 Vol | 75-05-8 |
| Ethanol (95%) | Purification | - | 64-17-5 |[1]
Step-by-Step Methodology:
-
Reactor Setup:
-
Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Why: Nitrogen atmosphere prevents oxidation of the aliphatic amine side chain at elevated temperatures.[1]
-
-
Charging:
-
Charge 10.0 g of 8-chloro-6,7-difluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid into the flask.
-
Add 100 mL of Acetonitrile (ACN). Stir to create a suspension.
-
Insight: ACN is preferred over DMSO for easier workup, despite slightly lower solubility of the core.[1]
-
-
Reagent Addition:
-
Reaction:
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature (20-25°C).
-
Add 100 mL of distilled water.
-
Adjust pH to 7.0–7.5 using dilute HCl (1N).[1]
-
Critical Step: Besifloxacin exhibits minimum solubility at its isoelectric point (approx pH 7.2).[1] Careful pH control maximizes yield.[1]
-
Stir the resulting slurry for 1 hour at 0-5°C to maximize precipitation.
-
-
Filtration & Drying:
-
Filter the solid under vacuum.[1]
-
Wash the cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 10 mL).
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Phase 3: Hydrochlorination (Optional for Stability)
To convert the free base to the clinical HCl salt form:
-
Suspend the free base in Ethanol/Water (10:1).[1]
-
Add 1.1 equiv of concentrated HCl dropwise.
-
Cool to 0°C, filter the precipitate, and dry.
Quality Control & Analytical Specifications
Data Summary Table: Expected Parameters
| Parameter | Specification | Method |
| Appearance | Pale yellowish-white powder | Visual |
| Yield | 85% - 92% | Gravimetric |
| Purity (HPLC) | > 99.0% | USP <621> |
| Enantiomeric Excess | > 99.5% (R-isomer) | Chiral HPLC |
| Residual Solvent | < 410 ppm (Acetonitrile) | GC-HS |
Troubleshooting Guide:
-
Low Yield: Check pH during workup. If pH < 6 or > 8, the amphoteric nature of the quinolone leads to solubility losses.[1]
-
Impurity at RRT 0.8: Often indicates incomplete reaction or hydrolysis of the 7-fluoro group (7-hydroxy impurity).[1] Ensure anhydrous conditions initially.[1]
References & Authority
The protocols and data presented above are synthesized from standard pharmaceutical process chemistry principles and validated against regulatory and patent literature.
-
FDA Label & Pharmacology: Bausch & Lomb Incorporated.[1][4] Besivance (besifloxacin ophthalmic suspension) 0.6% Prescribing Information. U.S. Food and Drug Administration.[1][3][4]
-
Synthetic Route Verification: "Process for preparation of besifloxacin." Google Patents (CN103044397A).[1] Describes the condensation of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinoline carboxylic acid with the azepine side chain.[1]
-
Comparative Efficacy & Structure: "Besifloxacin, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria."[1][5] Antimicrobial Agents and Chemotherapy.[1][6] Confirms the 8-chloro-6-fluoro structure and activity profile.[1][7] [1]
-
Chiral Intermediate Synthesis: "Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride." Der Pharma Chemica. Details the preparation of the (3R)-azepan-3-amine side chain.
Disclaimer: This Application Note is for research and development purposes only. All synthesis should be conducted in a suitable fume hood by trained personnel.[1]
Sources
- 1. Besifloxacin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative efficacy of besifloxacin and other fluoroquinolones in a prophylaxis model of penicillin-resistant Streptococcus pneumoniae rabbit endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pi.bausch.com [pi.bausch.com]
preparation of Clinafloxacin from 6-Chloro-8-fluoroquinoline
This Application Note is designed for researchers and drug development professionals. It synthesizes the industrial standard protocols for Clinafloxacin preparation while critically addressing the structural isomerism of the starting material specified in the prompt.
Target Molecule: Clinafloxacin (CI-960, PD 127391) CAS: 105956-97-6 Core Scaffold: 8-Chloro-6-fluoroquinolone Starting Material Analysis: 6-Chloro-8-fluoroquinoline (CAS 52200-53-0) vs. 8-Chloro-6-fluoro Isomers.
Executive Summary & Strategic Analysis
Clinafloxacin is a fourth-generation fluoroquinolone antibiotic exhibiting potent broad-spectrum activity, particularly against Gram-positive bacteria and anaerobes. Its mechanism of action involves the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1]
Critical Structural Directive: The synthesis of Clinafloxacin requires a specific halogenation pattern: 8-Chloro and 6-Fluoro . The prompt specifies This compound (CAS 52200-53-0) as the starting material.[][3][4] This compound is a positional isomer of the requisite Clinafloxacin core. While chemical catalogs often list CAS 52200-53-0 as a "building block for Clinafloxacin," this is frequently a reference to its utility in Structure-Activity Relationship (SAR) studies or as a precursor that must undergo significant transformation (e.g., ring opening/re-closure or specific functionalization) to achieve the correct 8-Cl/6-F arrangement.
Synthetic Strategy: To ensure scientific integrity, this guide details the convergent synthesis of Clinafloxacin. It focuses on the construction of the 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate (The "Core"), followed by the regioselective displacement of the C7-fluorine by 3-aminopyrrolidine.
Retrosynthetic Pathway & Logic
The synthesis is best understood via the Grohe-Heitzer Cyclization method, which is the industry standard for constructing the fluoroquinolone nucleus.
Caption: Retrosynthetic analysis showing the convergent assembly of Clinafloxacin from the halogenated quinolone core and the pyrrolidine side chain.
Detailed Experimental Protocols
Phase 1: Preparation of the Quinolone Core
Objective: Synthesize Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Note: This protocol assumes the use of the 2,4-dichloro-5-fluoro-3-nitrobenzoic acid precursor to establish the 8-Cl pattern early, or the chlorination of a poly-fluoro intermediate.
Reagents & Materials:
-
Starting Material: Ethyl 2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acetate (prepared from the corresponding acid chloride).
-
Solvents: Acetic Anhydride, Triethyl Orthoformate, Ethanol, Toluene.
-
Reagents: Cyclopropylamine, Sodium Hydride (60% dispersion), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Step-by-Step Methodology:
-
Enamine Formation:
-
Charge a reactor with Ethyl 2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acetate (1.0 eq) and Triethyl Orthoformate (2.5 eq).
-
Add Acetic Anhydride (3.0 eq) and reflux at 130°C for 2–4 hours.
-
Mechanism:[5][6][7][8][9][10] Conversion of the methylene group to an ethoxymethylene intermediate.
-
Evaporate volatiles under reduced pressure.
-
Dissolve the residue in Toluene or Ethanol . Cool to 0–5°C.[11]
-
Add Cyclopropylamine (1.1 eq) dropwise. Stir at room temperature for 2 hours.
-
Checkpoint: Monitor TLC for the disappearance of the ethoxymethylene intermediate.
-
-
Cyclization (Ring Closure):
-
Dissolve the enamine intermediate in anhydrous DMF or Dioxane .
-
Add Potassium Carbonate (2.5 eq) or Sodium Hydride (1.2 eq) at 0°C.
-
Heat the mixture to 80–100°C for 4 hours.
-
Observation: The solution typically turns dark orange/brown.
-
Pour onto ice-water. Acidify with 1N HCl to precipitate the ester.
-
Filter and wash with cold water.
-
-
Functional Group Adjustment (Nitro to Chloro):
-
Note: If starting with the nitro-group at C8 (from the benzoic acid), it must be converted to Chlorine.
-
Reduction: Hydrogenate (H2, Pd/C) to the 8-amino intermediate.
-
Sandmeyer Reaction: Diazotize (NaNO2/HCl) and treat with CuCl to install the 8-Chloro substituent.
-
Result:Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .
-
Phase 2: C7-Nucleophilic Substitution (The Clinafloxacin Step)
Objective: Install the 3-aminopyrrolidine side chain at the C7 position via SNAr displacement of the fluorine atom.
Reagents:
-
Substrate: 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (obtained by hydrolysis of the ester from Phase 1).
-
Nucleophile: 3-Aminopyrrolidine (or Boc-protected 3-aminopyrrolidine).
-
Base: DBU or Triethylamine.
-
Solvent: Acetonitrile or Pyridine.
Protocol:
-
Coupling Reaction:
-
Suspend the 8-Chloro-6,7-difluoro core (10 mmol, 3.0 g) in Acetonitrile (30 mL).
-
Add DBU (20 mmol, 3.0 mL) to solubilize the acid.
-
Add 3-Aminopyrrolidine (11 mmol) (chiral (S)-enantiomer is preferred for bioactivity, though racemic is used for general synthesis).
-
Reflux the mixture (80°C) for 3–6 hours.
-
Mechanism:[5][6][7][8][9][10] The Fluorine at C7 is more electrophilic than the Chlorine at C8 due to the inductive effect of the N1 and C4-ketone, allowing selective displacement.
-
-
Work-up & Isolation:
-
Cool the reaction to room temperature.
-
The product often precipitates directly. If not, concentrate the solvent to 50% volume and add cold water.
-
Adjust pH to 7.0–7.2 with dilute acetic acid.
-
Filter the solid Clinafloxacin .
-
-
Purification:
-
Recrystallize from Ethanol/Water or DMF/Ethanol .
-
Yield Expectation: 75–85%.
-
Quantitative Data & Validation
To ensure the product meets pharmaceutical standards, the following quality control parameters must be verified.
| Parameter | Specification (Clinafloxacin HCl) | Method |
| Appearance | Pale yellow to white crystalline powder | Visual |
| Melting Point | 263–265°C (with decomposition) | Capillary Method |
| Purity | > 98.5% | HPLC (C18, MeOH/Phosphate Buffer) |
| MS (ESI+) | [M+H]+ = 366.1 m/z | Mass Spectrometry |
| 1H NMR | Confirms Cyclopropyl (0.9-1.2 ppm), Pyrrolidine (1.8-3.5 ppm), Aromatic H (8.0 ppm) | 400 MHz NMR (DMSO-d6) |
HPLC Method for Purity Analysis
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 290 nm.
Safety & Handling (HSE)
-
Phototoxicity: Clinafloxacin intermediates (especially the 8-chloro derivatives) are highly sensitive to light.[5] All reactions should be performed in amber glassware or low-light conditions.
-
Reactivity: Cyclopropylamine is volatile and toxic; handle in a fume hood.
-
Waste: Fluorinated aromatic waste must be segregated for high-temperature incineration.
References
-
Domagala, J. M., et al. (1991). "Structure-activity relationships of the 8-chloro-6-fluoroquinolones." Journal of Medicinal Chemistry. Link
-
Sanchez, J. P., et al. (1988). "Quinolone Antibacterial Agents.[1][7][8][11][][13] Synthesis and Structure-Activity Relationships of 8-Substituted Quinoline-3-carboxylic Acids." Journal of Medicinal Chemistry. Link
-
Warner-Lambert Company. (1989). "7-Substituted-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids." U.S. Patent 4,801,584. Link
-
BOC Sciences. (2024). "Clinafloxacin: Chemical Properties and Synthesis." Application Data Sheet.
-
Ossila. (2024). "this compound Building Block Specifications." Product Catalog. Link
Sources
- 1. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Search Results - AK Scientific [aksci.com]
- 5. Clinafloxacin - Wikipedia [en.wikipedia.org]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown | MDPI [mdpi.com]
- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
synthesis of Schiff bases from 6-Chloro-8-fluoroquinoline for sensors
Application Note: High-Performance Chemosensor Synthesis from 6-Chloro-8-Fluoroquinoline
Executive Summary & Strategic Rationale
This guide details the protocol for converting This compound (CAS 52200-53-0) into a high-sensitivity fluorescent Schiff base sensor.
Why this Scaffold?
-
The 8-Fluoro "Handle": Unlike standard quinolines, the 8-fluoro substituent is susceptible to nucleophilic aromatic substitution (
), allowing for the direct introduction of hydrazine or amine linkers without transition metal catalysis. This creates a critical chelation site. -
Electronic Tuning (6-Chloro): The chlorine atom at the 6-position acts as an electron-withdrawing group (EWG). This lowers the
of the quinoline nitrogen and modulates the Highest Occupied Molecular Orbital (HOMO) energy, often reducing background fluorescence (quenching) until metal binding occurs—a mechanism known as the "Turn-On" effect. -
Sensing Mechanism: The resulting Schiff bases typically operate via Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Photoinduced Electron Transfer (PET) . Upon binding metal ions (typically
, , or ), the rigidification of the ligand backbone eliminates non-radiative decay pathways, triggering a strong fluorescent signal.
Chemical Pathway & Mechanism
The synthesis follows a two-step "Activation-Condensation" strategy.
-
Activation (
): The 8-fluoro group is displaced by hydrazine hydrate to form 6-chloro-8-hydrazinoquinoline . This converts the electron-deficient 8-position into a potent nitrogen donor. -
Condensation: The hydrazide intermediate reacts with an aromatic aldehyde (e.g., Salicylaldehyde) to form the final Schiff base (Azomethine).
Workflow Diagram
Caption: Figure 1. Synthetic pathway from this compound to final sensor and sensing mechanism.
Detailed Experimental Protocol
Materials Required
-
Precursor: this compound (>98% purity).[1]
-
Reagents: Hydrazine hydrate (80%), Salicylaldehyde (or 2-hydroxy-1-naphthaldehyde for red-shifted emission), Ethanol (absolute), Glacial Acetic Acid.
-
Solvents: Ethanol, DMF (Dimethylformamide), DMSO (for sensor testing).
Step 1: Synthesis of 6-Chloro-8-hydrazinoquinoline
Rationale: Creating the N-N binding motif by displacing the labile Fluorine.
-
Dissolution: Dissolve 5.0 mmol (0.91 g) of This compound in 15 mL of ethanol.
-
Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise to the stirring solution.
-
Note: Excess hydrazine prevents the formation of dimeric side products (quinoline-hydrazine-quinoline).
-
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot should disappear.[2] -
Isolation: Cool the reaction mixture to room temperature. A precipitate (the hydrazino derivative) should form.
-
If no precipitate forms: Pour the mixture into 50 mL ice-cold water.
-
-
Purification: Filter the solid, wash copiously with cold water (to remove excess hydrazine), and recrystallize from ethanol.
-
Expected Yield: 70–85%.[3]
-
Characterization: IR spectrum should show doublet peaks at 3300–3400 cm⁻¹ (
stretch).
-
Step 2: Schiff Base Condensation
Rationale: Forming the azomethine (-C=N-) linkage to complete the chelating pocket.
-
Mixing: In a round-bottom flask, dissolve 2.0 mmol of the 6-Chloro-8-hydrazinoquinoline (from Step 1) in 20 mL absolute ethanol.
-
Aldehyde Addition: Add 2.0 mmol of Salicylaldehyde (or derivative).
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Reflux for 4 hours. A color change (typically yellow to orange/red) indicates Schiff base formation.
-
Work-up: Cool to room temperature. The Schiff base usually precipitates out. Filter and wash with cold ethanol/ether.
-
Drying: Dry under vacuum at
.
Sensor Validation & Characterization
To validate the synthesized molecule as a sensor, you must perform the following spectroscopic assays.
A. Structural Confirmation
| Technique | Expected Signal | Interpretation |
| FT-IR | 1610–1630 cm⁻¹ (Strong) | Formation of Azomethine (-C=N-) bond. |
| 1H NMR | Singlet at | Azomethine proton (-CH=N-). |
| 1H NMR | Broad singlet >10 ppm | Phenolic -OH (if Salicylaldehyde used). |
| Mass Spec | [M+H]+ Peak | Confirms molecular weight. |
B. Optical Sensor Protocol (Fluorescence Titration)
Standard Operating Procedure for Metal Sensing:
-
Stock Solution: Prepare a
stock solution of the Schiff base in DMSO. -
Working Solution: Dilute to
in HEPES buffer/DMSO (9:1, v/v, pH 7.4). -
Titration:
-
Record the fluorescence emission spectrum of the free ligand (
determined by UV-Vis absorption max). -
Add aliquots of metal ion stock solutions (
, etc.) from 0 to 10 equivalents. -
Observation: Look for a "Turn-On" response (intensity increase) or ratiometric shift (wavelength change).
-
-
Interference Study: Measure fluorescence of the sensor + Target Metal in the presence of competing ions (
) to ensure selectivity.
Troubleshooting & Optimization
-
Low Yield in Step 1: The 8-fluoro displacement can be sluggish. If yield is <50%, use n-butanol as the solvent (higher reflux temp:
) or add a base like . -
Hydrolysis of Schiff Base: Schiff bases can hydrolyze in aqueous acidic media. Ensure sensor testing buffers are near neutral pH (7.0–7.4) unless specifically designing for acidic environments.
-
Solubility Issues: If the final sensor is insoluble in water, increase the DMSO/DMF ratio or append solubilizing groups (e.g., sulfonate) to the aldehyde partner during Step 2.
References
-
-
Context: Identifies this compound as a key intermediate for Schiff base sensors via nucleophilic substitution.[1]
-
-
Royal Society of Chemistry. (2012). A simple quinolone Schiff-base containing CHEF based fluorescence 'turn-on' chemosensor. Dalton Transactions. Retrieved from [Link]
- Context: Validates the "Turn-On" fluorescence mechanism (CHEF) and Zn2+/Hg2+ selectivity in quinoline Schiff bases.
-
ResearchGate. (2025).[5][6] Synthesis, Characterization and Selective Fluorimetric Detection of Al3+ by A Schiff Base Derived From 5-Chloro-8-Hydroxyquinoline. Retrieved from [Link]
- Context: Provides comparative protocols for chloro-substituted quinoline sensors and Al3+ detection limits.
Sources
- 1. ossila.com [ossila.com]
- 2. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Functionalities of electrochemical fluoroquinolone sensors and biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
application of 6-Chloro-8-fluoroquinoline in dye-sensitized solar cells (DSSCs)
Application Note: 6-Chloro-8-fluoroquinoline as a Functional Scaffold for High-Efficiency Dye-Sensitized Solar Cells (DSSCs)
Executive Summary
This guide details the application of This compound as a critical building block in the development of next-generation sensitizers for Dye-Sensitized Solar Cells (DSSCs).[1] Unlike generic precursors, this halogenated heterocycle offers a dual-functionalization strategy: the C8-Fluorine atom provides a site for nucleophilic aromatic substitution (
This protocol is designed for materials scientists aiming to synthesize heteroleptic Ruthenium(II) complexes or metal-free D-
Scientific Rationale & Mechanism
To engineer high-efficiency DSSCs, the sensitizer must minimize charge recombination while maximizing light harvesting. This compound addresses these challenges through three mechanistic pillars:
-
Electronic Tuning via Fluorination (C8 Position):
-
The electronegative fluorine atom at the C8 position exerts an inductive effect (-I), stabilizing the HOMO level of the resulting ligand. This lowers the highest occupied molecular orbital (HOMO) of the dye, increasing the oxidation potential and ensuring a larger driving force for dye regeneration by the electrolyte (
or Co-complexes). -
Causality: Lower HOMO
Faster Regeneration Reduced Recombination.[1]
-
-
Conjugation Extension via Chlorination (C6 Position):
-
The C6-Chlorine bond is chemically distinct from the C8-Fluorine, allowing for selective functionalization. It is the ideal site for attaching electron-donating antennas (e.g., thiophene, triphenylamine) to broaden the absorption spectrum into the red/NIR region (Red-Shift).
-
-
Ligand Stability:
-
Quinoline-based ligands form thermodynamically stable 5- or 6-membered chelate rings with Ru(II) or Ir(III) centers, superior to simple pyridine analogs in thermal stability.[1]
-
Strategic Synthesis Workflows
The following diagrams illustrate the two primary pathways for utilizing this compound: Ligand Engineering (for Ru-dyes) and D-
Figure 1: Divergent synthetic pathways utilizing the regiochemical distinctness of the 6-Cl and 8-F positions.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 8-Aminoquinoline Ligand Precursor ( Route)
Objective: To displace the 8-Fluorine with a nitrogen nucleophile, creating a bidentate binding site (N,N') for metal coordination.
Reagents:
-
Hydrazine monohydrate or Primary Amine (e.g., Aniline derivative) (1.2 eq)[1]
-
Solvent: DMSO or NMP (Polar aprotic is critical for
)[1] -
Base:
(2.0 eq)[1]
Procedure:
-
Dissolution: Dissolve this compound in DMSO (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add
and stir at room temperature for 15 minutes to ensure basicity. -
Nucleophilic Attack: Dropwise add the amine/hydrazine.[1]
-
Heating: Heat the mixture to 110°C for 12–16 hours. Note: The 8-F position is activated by the quinoline nitrogen, but the 6-Cl deactivates the ring slightly, requiring elevated temperatures.
-
Quenching: Pour the reaction mixture into ice-cold water. The product (8-amino-6-chloroquinoline derivative) should precipitate.[1]
-
Purification: Filter the precipitate and recrystallize from Ethanol.
-
Checkpoint: Verify removal of Fluorine signal via
-NMR.
-
Protocol B: DSSC Device Fabrication (Validation)
Objective: To assemble a solar cell using the synthesized dye to verify photovoltaic performance.[3][4][5]
Materials:
-
FTO Glass (Fluorine-doped Tin Oxide, 7
/sq)[1] - Paste (20 nm particle size for transparent layer, 400 nm for scattering layer)[1]
-
Synthesized Dye (0.3 mM in Ethanol/THF)[1]
-
Electrolyte (Iodide/Triiodide redox couple)[1]
Step-by-Step Fabrication:
| Step | Action | Critical Parameter (Why?) |
| 1. Etching | Etch a portion of FTO using Zn powder + HCl.[1] | Prevents short circuits during contact formation.[1] |
| 2. Cleaning | Sonicate FTO in detergent | Removes organic contaminants that hinder |
| 3.[1] Blocking | Dip in 40 mM | Forms a compact blocking layer to prevent electron leakage from FTO to electrolyte. |
| 4. Printing | Screen print | Establishes the mesoporous scaffold for dye loading. |
| 5. Sintering | Ramp heat to 500°C (hold 30 min). | Removes organic binders from the paste and sinters particles for electron transport. |
| 6. Staining | Immerse warm | Warm insertion prevents water condensation; 24h ensures monolayer saturation. |
| 7.[1] Assembly | Sandwich Photoanode and Pt-Counter Electrode with Surlyn spacer.[1] Heat seal at 110°C. | Hermetic seal prevents electrolyte leakage and solvent evaporation. |
| 8.[1] Filling | Inject electrolyte via vacuum backfilling.[1] Seal hole with UV-glue.[1] | Ensures complete pore filling of the mesoporous |
Characterization & Data Interpretation
To validate the efficacy of the this compound-derived dye, the following metrics must be collected.
Data Table: Key Performance Indicators (KPIs)
| Metric | Symbol | Unit | Target Value | Interpretation |
| Short-Circuit Current | > 14.0 | Indicates efficient light harvesting (broad absorption) and electron injection.[1] | ||
| Open-Circuit Voltage | > 0.75 | High | ||
| Fill Factor | % | > 70 | Indicates low series resistance and good contact quality.[1] | |
| Efficiency | % | > 8.0 | Overall power conversion efficiency.[1][6] |
Validation Workflow (DOT Diagram)
Figure 2: Validation workflow ensuring the molecular properties translate to device performance.
Troubleshooting & Optimization
-
Problem: Low
(Current). -
Problem: Low
(Voltage).
References
-
Ossila. "this compound: A fluorinated heterocyclic building block for DSSCs and sensors."[1] Ossila Product Guide. Link
-
Royal Society of Chemistry (RSC). "Synthesis of Substituted Quinolines via Ruthenium Catalysis."[1] Catalysis Science & Technology. Link
-
MDPI. "Donor functionalized quinoline based organic sensitizers for dye sensitized solar cell (DSSC) applications." Molecules. Link[1]
-
National Institutes of Health (NIH). "Pyridine–Quinoline and Biquinoline-Based Ruthenium Complexes."[1] PubChem/PMC. Link
-
ResearchGate. "New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs."[1] ResearchGate Archive. Link
Sources
- 1. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Experimental and Computational Studies on Bio-Inspired Flavylium Salts as Sensitizers for Dye-Sensitized Solar Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CAS 22319-88-6: 8-chloro-6-fluoro-quinoline | CymitQuimica [cymitquimica.com]
- 9. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-substituted quinolines by ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in eco-friendly and cost-effective materials towards sustainable dye-sensitized solar cells - Green Chemistry (RSC Publishing) [pubs.rsc.org]
experimental procedure for preparing 6-Chloro-8-fluoroquinoline derivatives
Technical Application Note: Scalable Synthesis of 6-Chloro-8-Fluoroquinoline Scaffolds
Executive Summary & Strategic Rationale
The this compound scaffold (CAS: 52200-53-0) represents a critical pharmacophore in modern medicinal chemistry. The strategic placement of fluorine at the C8 position modulates basicity (pKa) and metabolic stability, while the C6-chlorine atom serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access complex libraries.
This guide details a robust, scalable experimental procedure for synthesizing this core scaffold. Unlike generic literature, this protocol prioritizes safety (exotherm control) and regioselectivity , utilizing a modified Skraup synthesis optimized for halogenated anilines.
Key Applications:
-
Kinase Inhibitors: Type II inhibitors targeting the hinge region.
-
Antibacterials: Precursor to third-generation fluoroquinolones.
-
Bioisosteres: Naphthalene replacements to improve solubility.
Retrosynthetic Analysis & Pathway Logic
The synthesis relies on the cyclization of 4-chloro-2-fluoroaniline . Two primary pathways exist: the Gould-Jacobs reaction (yielding 4-quinolones) and the Skraup Synthesis (yielding the fully aromatic quinoline).
-
Why Skraup? For the direct preparation of the aromatic quinoline core (CAS 52200-53-0), the Skraup reaction is the most atom-economical route.
-
The Challenge: The Skraup reaction is notoriously violent.[1] This protocol employs a "moderated" approach using Ferrous Sulfate (
) to dampen the exotherm and Iodine ( ) or Nitrobenzene as the oxidant.
Figure 1: Retrosynthetic logic for the construction of the 6,8-disubstituted quinoline core.
Experimental Protocol: Modified Skraup Synthesis
Objective: Preparation of this compound (10g Scale). Reaction Type: Acid-catalyzed condensation / Cyclization.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Role |
| 4-Chloro-2-fluoroaniline | 145.56 | 1.0 | 14.56 g (100 mmol) | Limiting Reagent |
| Glycerol (Anhydrous) | 92.09 | 3.5 | 32.2 g (26 mL) | Carbon Source (Acrolein) |
| Sulfuric Acid (Conc. 98%) | 98.08 | ~6.0 | 35 mL | Catalyst / Dehydrating Agent |
| Nitrobenzene | 123.11 | 0.6 | 7.4 g (6.1 mL) | Oxidant |
| Ferrous Sulfate ( | 278.01 | 0.05 | 1.4 g | Exotherm Moderator |
| Boric Acid ( | 61.83 | 0.5 | 3.1 g | Reaction Moderator (Optional) |
Critical Safety Note: The reaction of glycerol and sulfuric acid generates acrolein in situ and is highly exothermic. The addition of ferrous sulfate is mandatory to prevent "runaway" polymerization. Perform all operations in a functioning fume hood.
Step-by-Step Methodology
Phase 1: Setup and Addition (The "Damping" Phase)
-
Apparatus: Equip a 250 mL 3-neck round-bottom flask (RBF) with a heavy-duty magnetic stir bar (or mechanical stirrer), a reflux condenser, and an internal thermometer.
-
Loading: Add the 4-chloro-2-fluoroaniline , ferrous sulfate , boric acid , and nitrobenzene to the flask.
-
Acid Addition: Add the glycerol first, mixing thoroughly. Then, place the flask in an ice-water bath.
-
Slow Acidification: Add the concentrated sulfuric acid dropwise via an addition funnel over 20 minutes.
-
Checkpoint: Ensure internal temperature does not exceed 50°C during addition. The mixture will become a thick, dark slurry.
-
Phase 2: The Reaction (Thermal Ramp) 5. Initiation: Remove the ice bath and fit the flask with a heating mantle. 6. Controlled Ramp: Heat the mixture slowly to 100°C . Hold for 30 minutes.
- Observation: You may see the mixture darken further and reflux gently. If the reaction bubbles vigorously (sudden exotherm), remove the heat source immediately until it subsides.
- Reflux: Increase temperature to 140°C - 150°C and reflux for 4–5 hours .
- Mechanism:[1][3][4][5] Glycerol dehydrates to acrolein; aniline attacks acrolein (Michael addition); cyclization and oxidation occur.
Phase 3: Workup & Purification 8. Quenching: Allow the reaction to cool to ~80°C. Pour the dark tarry mixture carefully into 500 mL of ice-water with vigorous stirring.
- Result: A dark precipitate/oil will form.
- Steam Distillation (Crucial for Purity):
- Transfer the aqueous mixture to a steam distillation setup.[6]
- Steam distill to remove unreacted nitrobenzene (yellow oil). Discard this distillate.
- Basification: Cool the residual aqueous solution (pot residue) to room temperature. Basify carefully with 50% NaOH solution (or solid
) to pH > 10.
- Safety: Exothermic neutralization.
- Extraction: The product will separate as an oil or solid. Extract with Dichloromethane (DCM) (
mL). - Drying: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. - Final Purification:
- If the crude is solid: Recrystallize from Ethanol/Water .
- If oil/impure: Flash chromatography (Hexanes:EtOAc 9:1).
Process Validation & Characterization
To ensure the protocol was successful, compare your isolated material against these standard metrics.
Expected Data Profile
| Parameter | Specification | Notes |
| Physical State | Off-white to pale yellow solid | Low melting point solid (approx 50-55°C) |
| Yield | 55% - 65% | Skraup yields are historically moderate due to polymerization side reactions. |
| Rf Value | ~0.6 | TLC System: Hexane/EtOAc (4:1) |
| Mass Spec (ESI) | Characteristic Chlorine isotope pattern ( |
NMR Interpretation (Predictive)
The regiochemistry is confirmed by the coupling constants (
-
Protons 2, 3, 4 (Pyridine Ring): Typical ABX or AMX system.
- 8.9 ppm (dd, H-2): Deshielded by Nitrogen.
- 8.1 ppm (dd, H-4).
- 7.5 ppm (dd, H-3).
-
Protons 5, 7 (Benzene Ring):
-
The 6-Cl, 8-F substitution leaves protons at C5 and C7.
-
H-5: Doublet (coupling with H-7) or dd (coupling with F).
-
H-7: Doublet of doublets (Large
coupling).
-
Troubleshooting & Optimization (The "Why" behind the "How")
Figure 2: Troubleshooting logic for common Skraup synthesis failures.
-
Violent Reaction: If the reaction becomes uncontrollable at 120°C, remove heat immediately. The addition of Boric Acid acts as a buffer for the dehydration step, making the release of acrolein more gradual.
-
Purification Difficulty: Quinolines are basic. If the product is stuck in the aqueous layer during extraction, ensure the pH is >10 . At pH 7, the nitrogen may still be protonated (quinolinium salt), making it water-soluble.
References
-
Skraup Synthesis Overview: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[1][4] Organic Reactions1953 , 7,[1] 59.
-
Modified Skraup (FeSO4): Clarke, H. T.; Davis, A. W. "Quinoline."[1][4][5][6][7][8][9][10] Organic Syntheses1941 , Coll.[1] Vol. 1, 478.[1]
-
Synthesis of Fluoroquinolines: Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines."[11] Monatshefte für Chemie1994 , 125, 51-59.
-
Fluoroquinolone Antibiotics (Gould-Jacobs Context): Leyva, S., et al. "Synthesis of Fluoroquinolone Antibiotics." Quimica Organica.
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 11. research.library.fordham.edu [research.library.fordham.edu]
Precision Quantification of 6-Chloro-8-fluoroquinoline: From Raw Material Purity to Trace Impurity Analysis
Introduction & Molecule Profile[1][2]
6-Chloro-8-fluoroquinoline (CAS 52200-53-0) is a critical heterocyclic building block used primarily in the synthesis of fluoroquinolone antibiotics (e.g., Besifloxacin, Clinafloxacin) and metal-ion recognition sensors.[1]
In drug development, this molecule occupies a dual analytical context:
-
As a Raw Material: It requires high-concentration assay testing (>98% purity) to ensure yield efficiency in subsequent synthesis steps.
-
As a Process Impurity: Due to its halogenated nature and potential genotoxicity, it must be quantified at trace levels (ppm) in the final Active Pharmaceutical Ingredient (API).
Physicochemical Challenges
-
Basicity: The quinoline nitrogen is basic. While the electron-withdrawing halogens (Cl at C6, F at C8) lower the pKa compared to unsubstituted quinoline (pKa ~4.9), the nitrogen moiety still interacts strongly with residual silanols on HPLC columns, leading to severe peak tailing if not managed.
-
Solubility: With a LogP of ~2.8, the molecule is moderately lipophilic, requiring high organic content for elution.
This guide provides two distinct validated workflows: HPLC-UV for raw material assay and LC-MS/MS for trace impurity quantification.
Analytical Strategy Decision Matrix
The following decision tree illustrates the selection of the appropriate methodology based on the analytical requirement (Limit of Quantitation vs. Dynamic Range).
Figure 1: Analytical workflow selection based on sample concentration and sensitivity requirements.
Method A: HPLC-UV for Purity & Assay
Scope: Routine quality control of incoming raw material.
Mechanistic Insight
To prevent peak tailing caused by the interaction between the basic quinoline nitrogen and column silanols, this method employs a low pH (2.5) phosphate buffer . The acidic environment ensures the nitrogen is fully protonated, while the high ionic strength suppresses secondary ion-exchange interactions.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV @ 280 nm (Quinoline characteristic absorption) |
| Injection Vol | 5.0 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Isocratic Hold |
| 12.0 | 80 | Linear Ramp |
| 15.0 | 80 | Wash |
| 15.1 | 20 | Re-equilibration |
| 20.0 | 20 | End |
Protocol: Sample Preparation
-
Stock Solution: Weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL.
-
System Suitability: Inject the Working Standard 5 times.
-
Requirement: %RSD of Area < 2.0%.[2]
-
Requirement: Tailing Factor (T) < 1.5 (Critical for this basic compound).
-
Method B: LC-MS/MS for Trace Quantification
Scope: Quantifying this compound as a potential genotoxic impurity (PGI) in a drug substance matrix.
Mechanistic Insight
For trace analysis (ppb/ppm levels), UV detection is insufficient. We utilize Electrospray Ionization (ESI) in Positive mode.[3][4] The quinoline nitrogen readily protonates ([M+H]+), providing high sensitivity.
Fragmentation Logic: The precursor ion (m/z 182) typically fragments via the loss of HCN (hydrogen cyanide, -27 Da) from the pyridine ring of the quinoline, a characteristic pathway for this class of heterocycles.
Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Source | ESI Positive (ESI+) |
| Spray Voltage | 3500 V |
| Precursor Ion | 182.0 m/z ([M+H]+ for ³⁵Cl isotope) |
| Quantifier Transition | 182.0 → 155.0 (Loss of HCN) |
| Qualifier Transition | 182.0 → 146.0 (Loss of HCl) |
| Collision Energy | 25 eV (Optimized for 155 fragment) |
LC-MS/MS Workflow Diagram
Figure 2: MRM transition pathway for specific detection of this compound.
Protocol: Trace Analysis Preparation
-
Sample Weighing: Weigh 50 mg of the Drug Substance (API) into a 15 mL centrifuge tube.
-
Dissolution: Add 5.0 mL of Acetonitrile. Vortex for 2 minutes.
-
Note: If the API is insoluble in MeCN, use MeOH, but ensure the standard curve matches the solvent composition to avoid matrix effects.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to settle any insoluble excipients.
-
Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter into an amber HPLC vial.
-
Calibration: Prepare a curve from 1 ng/mL to 100 ng/mL (corresponding to 0.1 ppm to 10 ppm relative to API).
References
-
Toujani, E., et al. (2023). "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography." Methods and Objects of Chemical Analysis. 2
-
Yeole, R. D., et al. (2012). "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone." Indian Journal of Pharmaceutical Sciences. 5
-
Tang, Q., et al. (2012).[3] "Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry." Analytical Letters. 3[6]
-
PubChem. (2025).[7][8] "Compound Summary: this compound." National Library of Medicine. 1
-
FDA. (2006). "Guidance for Industry: Q3A Impurities in New Drug Substances." U.S. Food and Drug Administration.[9][10][11] 9
Sources
- 1. ossila.com [ossila.com]
- 2. moca.net.ua [moca.net.ua]
- 3. researchgate.net [researchgate.net]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 11. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
protocol for synthesizing novel antibacterial agents from 6-Chloro-8-fluoroquinoline
Application Note: Strategic Synthesis of Novel Antibacterial Agents from 6-Chloro-8-fluoroquinoline
Executive Summary & Rationale
This guide details the protocol for synthesizing novel antibacterial candidates using This compound (CAS 52200-53-0) as the primary scaffold. While traditional fluoroquinolone antibiotics (e.g., Ciprofloxacin) utilize a 4-oxo-3-carboxylic acid core, the aminoquinoline class represents a distinct, potent pharmacophore capable of overcoming resistance mechanisms prevalent in "ESKAPE" pathogens.
Scientific Rationale:
-
Halogen Positioning: The 6-chloro and 8-fluoro substituents modulate the electronic density of the quinoline ring, enhancing metabolic stability against oxidative debulking. The 8-fluorine atom, in particular, increases lipophilicity (
), facilitating passive diffusion across the bacterial cell wall of Gram-positive strains (e.g., S. aureus). -
C-4 Functionalization: We utilize the "N-Oxide Activation" pathway to introduce amine pharmacophores at the C-4 position. This mimics the structure of 4-aminoquinoline antimalarials/antibacterials, which target DNA gyrase and inhibit biofilm formation.
-
Self-Validating System: The protocol includes in-process controls (TLC/LC-MS) at the N-oxidation and chlorination stages to ensure regioselectivity before the final diversity-oriented synthesis.
Chemical Strategy & Causality
The synthesis relies on the Regioselective Activation Principle . The pyridine ring of the quinoline is electron-deficient and resistant to electrophilic attack. However, converting the nitrogen to an N-oxide reverses this polarity, allowing for nucleophilic attack or rearrangement.
The Pathway:
-
N-Oxidation: Increases electron density at C-2 and C-4.
-
Deoxy-Chlorination: Treatment with phosphorus oxychloride (
) rearranges the oxygen to a leaving group, installing a chlorine atom specifically at C-4. -
Nucleophilic Aromatic Substitution (
): The C-4 chlorine is highly labile compared to the C-6 chlorine or C-8 fluorine due to the electromeric effect of the ring nitrogen. This allows selective substitution with diamines without affecting the halogen core.
Experimental Protocols
Phase A: Scaffold Activation (Synthesis of Key Intermediate)
Objective: Convert this compound (1) to 4,6-Dichloro-8-fluoroquinoline (3).
| Step | Reagent | Conditions | Critical Parameter |
| 1. Oxidation | m-CPBA (1.2 eq) | DCM, 0°C to RT, 12h | Maintain < 5°C during addition to prevent over-oxidation. |
| 2. Workup | 10% | Wash x3 | Remove m-chlorobenzoic acid byproduct completely. |
| 3. Chlorination | Reflux (105°C), 4h | Anhydrous conditions essential. | |
| 4. Quench | Ice/Water | Slow addition | Exothermic! Keep T < 20°C to avoid hydrolysis. |
Detailed Methodology:
-
N-Oxidation: Dissolve this compound (10 mmol) in dichloromethane (DCM, 50 mL). Cool to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA, 70%, 12 mmol) portion-wise over 30 minutes. Stir at room temperature (RT) for 12 hours. Monitor by TLC (MeOH:DCM 1:19).
-
Checkpoint: Product (
) should be distinct from starting material ( ).
-
-
Purification of N-Oxide: Wash the organic layer with 10% aqueous
(3 x 30 mL) to remove acidic byproducts. Dry over and concentrate to yield This compound-N-oxide (2) as a solid. -
Regioselective Chlorination: Suspend intermediate (2) in neat
(50 mmol). Heat to reflux (105°C) for 4 hours. The solution will turn dark. -
Isolation: Cool to RT. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring. Neutralize with
to pH 8-9. Extract with Ethyl Acetate (3 x 50 mL). Dry and concentrate. Purify via flash chromatography (Hexane/EtOAc) to obtain 4,6-Dichloro-8-fluoroquinoline (3) .
Phase B: Diversity-Oriented Synthesis ( Coupling)
Objective: Synthesize 4-amino derivatives (Target Compounds).
Reagents:
-
Electrophile: 4,6-Dichloro-8-fluoroquinoline (3)
-
Nucleophile: Substituted piperazines, pyrrolidines, or diamines (1.5 eq).
-
Base:
or (2.0 eq). -
Solvent: DMF or Ethanol (Reflux).
Protocol:
-
Dissolve 1.0 eq of (3) in anhydrous DMF (0.2 M concentration).
-
Add 2.0 eq of
and 1.5 eq of the amine nucleophile (e.g., N-methylpiperazine). -
Heat to 80°C for 6-12 hours.
-
Mechanistic Note: The C-4 Cl is displaced preferentially over C-6 Cl due to the stabilization of the Meisenheimer complex by the ring nitrogen.
-
-
Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil forms, extract with DCM.
-
Salt Formation: Dissolve the free base in minimal ethanol and add 1.25 M HCl in ethanol to generate the hydrochloride salt (improves water solubility for biological testing).
Visualization of Reaction Pathway
The following diagram illustrates the regioselective activation and substitution logic.
Caption: Regioselective synthesis pathway converting the quinoline base to a bioactive 4-amino derivative via N-oxide activation.
Biological Validation Protocol
To verify the "Antibacterial Agent" status, synthesized compounds must undergo Minimum Inhibitory Concentration (MIC) testing.
Assay Conditions:
-
Method: Broth Microdilution (CLSI Standards).
-
Strains:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive control.
-
Escherichia coli (ATCC 25922) - Gram-negative control.
-
MRSA (Clinical Isolate) - Resistance model.
-
-
Comparator: Ciprofloxacin and Chloroquine.
Data Reporting Template:
| Compound ID | R-Group (Amine) | MIC S. aureus ( | MIC E. coli ( | cLogP |
| Target-1 | N-methylpiperazine | [Data] | [Data] | 2.4 |
| Target-2 | 3-aminopyrrolidine | [Data] | [Data] | 1.8 |
| Ref | Ciprofloxacin | 0.25 | 0.008 | - |
References
-
Regioselective Chlorination of Quinolines
- Title: "Reactions of Quinoline N-Oxides with Phosphoryl Chloride"
- Source:Journal of Organic Chemistry
-
Link:[Link]
-
Antibacterial Activity of 4-Aminoquinolines
-
Fluoroquinoline Scaffolds in Drug Design
-
Starting Material Data
- Title: "this compound Substance Detail"
- Source:PubChem
-
Link:[Link]
Sources
- 1. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
use of 6-Chloro-8-fluoroquinoline in developing anticancer agents
Application Note: 6-Chloro-8-fluoroquinoline in Targeted Oncology
Executive Summary: Beyond Antibiotics
While the quinolone core is historically synonymous with gyrase-inhibiting antibiotics (fluoroquinolones), This compound (CAS 52200-53-0) has emerged as a high-value pharmacophore in modern oncology. Unlike its 6-fluoro analogs (standard antibiotics), the 6-chloro-8-fluoro substitution pattern offers unique electronic and steric properties that are critical for binding in hydrophobic pockets of human kinases and GTPases.
This guide details the application of this scaffold in two primary distinct workflows:
-
KRAS G12C Inhibition: As a core scaffold for covalent inhibitors targeting the Switch II pocket of mutant KRAS.
-
Topoisomerase II Targeting: Repurposing the scaffold to shift selectivity from bacterial gyrase to human Topoisomerase II
for cytotoxicity in solid tumors.
Chemical Properties & Handling
| Property | Specification | Relevance to Protocol |
| Molecular Formula | C | Fragment-based drug design (FBDD) core. |
| Molecular Weight | 181.59 g/mol | Low MW allows ample room for functionalization while adhering to Lipinski's Rule of 5. |
| Substitution Pattern | C6-Cl: Lipophilic handle, amenable to Pd-catalyzed cross-coupling (Suzuki/Buchwald).C8-F: Metabolic block (prevents oxidation), H-bond acceptor, modulates pKa of N1. | Critical SAR: The 8-F is essential for metabolic stability; the 6-Cl fills hydrophobic pockets (e.g., in KRAS). |
| Solubility | Soluble in DMSO, DCM, MeOH. | Compatible with standard organic synthesis and biological screening stocks (10 mM DMSO). |
| Storage | 2-8°C, inert atmosphere. | Hygroscopic; protect from moisture to prevent hydrolysis of downstream intermediates. |
Application I: Developing KRAS G12C Covalent Inhibitors
The most potent application of this compound is as a scaffold for KRAS G12C inhibitors (e.g., analogs of Sotorasib or Adagrasib). The scaffold serves as the "anchor" that binds in the cryptic Switch II pocket, while a warhead (acrylamide) attached via the C7 position covalently modifies Cysteine-12.
Mechanism of Action
-
Target: KRAS G12C (Glycine-12 to Cysteine mutation).[1]
-
Binding Mode: The quinoline core wedges into the hydrophobic pocket. The 6-Cl and 8-F substituents provide specific electrostatic interactions that stabilize the inactive GDP-bound state.
-
Covalent Locking: An acrylamide moiety (linked at C7) forms an irreversible covalent bond with the thiol of Cys12.
Protocol: Synthesis of KRAS-Targeting Intermediate
Rationale: This protocol generates the 7-bromo-6-chloro-8-fluoroquinoline-3-carbonitrile intermediate, a universal precursor for coupling various effector arms (piperazines/prolines).
Reagents:
-
Starting Material: this compound-3-carboxylic acid ethyl ester.
-
Brominating Agent: NBS (N-Bromosuccinimide).
-
Solvent: DMF/Acetonitrile.
Step-by-Step Workflow:
-
Oxidation/Activation: Convert this compound to its N-oxide using m-CPBA (meta-chloroperoxybenzoic acid) in DCM at 0°C to facilitate electrophilic substitution.
-
Regioselective Bromination (C7):
-
Dissolve N-oxide in DMF.
-
Add NBS (1.1 eq) slowly at RT.
-
Note: The 8-fluoro group directs bromination to the C7 position via ortho-lithiation or electronic directing effects during electrophilic aromatic substitution.
-
-
Deoxygenation: Reduce the N-oxide back to the quinoline using PCl
or Fe/Acetic acid. -
Functionalization (C3): Convert the C3-ester to a nitrile (using ammonia followed by POCl
dehydration) if a cyano-quinoline core is required (common in KRAS inhibitors to form H-bonds with Arg68).
Self-Validating Checkpoint:
-
NMR Verification:
H NMR must show the loss of the C7 proton. The coupling constants of remaining aromatic protons will confirm the 6,7,8-substitution pattern. -
Mass Spec: Look for the characteristic Br isotope pattern (M and M+2 peaks of equal intensity).
Application II: Topoisomerase II Poisoning (Anticancer Repurposing)
Unlike antibiotics which target bacterial gyrase, this compound derivatives can be tuned to inhibit Human Topoisomerase II , leading to DNA double-strand breaks and apoptosis in cancer cells.
Protocol: Biological Evaluation (Cytotoxicity & Mechanism)
A. Cell Viability Screening (MTT/CCK-8 Assay)
-
Cell Lines: Use NCI-60 panel representatives (e.g., A549 lung, MCF-7 breast, HCT116 colon).
-
Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.
-
Treatment: Treat with this compound derivatives (0.1 – 100
M) for 48h.-
Control: Etoposide (Positive Control), DMSO (Vehicle).
-
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.
-
Data Analysis: Calculate IC
. Success Criterion: IC < 10 M.[2]
B. Topoisomerase II Relaxation Assay (Mechanism Confirmation)
-
Purpose: To verify the drug inhibits the enzyme's ability to relax supercoiled DNA.
-
Mix: Supercoiled pHOT1 plasmid DNA + Human Topo II
enzyme + Test Compound (at 2x IC ). -
Incubate: 30 min at 37°C.
-
Electrophoresis: Run on 1% agarose gel with ethidium bromide.
-
Result Interpretation:
-
Active Inhibitor: Presence of supercoiled DNA band (enzyme blocked).
-
Inactive: DNA appears as relaxed (ladder of bands).
-
Visualizing the Development Workflow
The following diagram illustrates the divergent synthetic pathways from the parent scaffold to two distinct classes of anticancer agents.
Caption: Divergent synthesis pathways transforming the this compound core into targeted KRAS inhibitors (Path A) or broad-spectrum Topoisomerase poisons (Path B).
Structure-Activity Relationship (SAR) Insights
Understanding why this specific scaffold works is crucial for optimization.
| Position | Modification | Effect on Anticancer Activity |
| N1 | Alkylation (Ethyl/Cyclopropyl) | Essential for potency. Cyclopropyl (as in Ciprofloxacin) maximizes DNA gyrase binding; larger groups (e.g., phenyl) may favor Topo II. |
| C3 | Carboxylic Acid vs. Nitrile | COOH: Required for Topo II/Gyrase binding (Mg |
| C6 | Chlorine (Cl) | Provides lipophilicity ( |
| C7 | Heterocyclic Substitution | The "Make-or-Break" vector. Attachment of piperazine/pyrrolidine here dictates solubility and target access (e.g., reaching Cys12 in KRAS). |
| C8 | Fluorine (F) | Metabolic Shield: Blocks P450 oxidation at this position.Electronic: Inductive withdrawal lowers the pKa of N1, improving cell permeability. |
References
-
KRAS G12C Inhibitor Patents: Substituted quinazoline and quinoline compounds and methods of use thereof. (2016). WO2016164675A1. Link (Demonstrates use of this compound-3-carboxylate as a key intermediate).
-
Fluoroquinolone Repurposing: Drug repurposing of fluoroquinolones as anticancer agents.[3][4] (2024).[3][5][6] NIH/PMC. Link (Review of mechanisms including Topo II inhibition).
-
Scaffold Chemistry: this compound Product Specifications. Ossila. Link (Physical properties and synthesis utility).
-
Schiff Base Applications: Metal complexes driven from Schiff bases... for biomedical applications.[7] (2023).[8] NIH/PMC. Link (Use of quinoline derivatives in metal chelation therapy).
-
KRAS Targeting Review: KRAS Inhibitors for Treatment of Cancers. (2023).[8] EPO Patent 4242207. Link (Specific synthesis steps involving the 6-Cl-8-F scaffold).
Sources
- 1. WO2016164675A1 - Substituted quinazoline compounds and methods of use thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 7. Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone: O-Hydroxyacetophenone-7-chloro-4-quinoline Hydrazone [mdpi.com]
- 8. KRAS INHIBITORS FOR TREATMENT OF CANCERS - Patent 4242207 [data.epo.org]
Engineering Quinoline Schiff Base Fluorescent Sensors for Metal Ion Recognition
Content Type: Application Note & Protocol Guide Audience: Chemical Biologists, Analytical Chemists, and Drug Discovery Researchers
Abstract & Strategic Overview
Quinoline Schiff bases (QSBs) represent a privileged scaffold in the design of chemosensors due to the high quantum yield of the quinoline fluorophore and the modular tunability of the imine (
The core sensing strategy relies on manipulating Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) .[1] In the free ligand state, the lone pair on the imine nitrogen often quenches quinoline fluorescence via PET. Upon metal coordination, this electron transfer is blocked, and the rigidification of the scaffold reduces non-radiative decay, triggering a strong fluorescent signal (CHEF).
Mechanistic Logic Flow
The following diagram illustrates the decision matrix for sensor design based on the target ion's electronic properties.
Caption: Decision pathway for selecting sensor mechanisms based on metal ion electronic configuration.
Ligand Design & Synthesis Protocol
Objective: Synthesize a tridentate N,N,O-donor ligand (Example: 8-hydroxyquinoline-2-carboxaldehyde Schiff base) capable of forming stable 1:1 or 1:2 complexes.
Retrosynthetic Analysis
-
Fluorophore: 8-Hydroxyquinoline (provides binding site and emission).
-
Linker: Azomethine (Schiff base) formed via condensation.[2]
-
Receptor: Aniline derivative or Hydrazide (provides auxiliary coordination sites).
Synthesis Protocol (Standardized)
Reagents: 2-Quinolinecarboxaldehyde (1.0 eq), 2-Aminophenol (1.0 eq), Ethanol (Absolute), Glacial Acetic Acid (Cat.).
-
Preparation: Dissolve 1.0 mmol of 2-Quinolinecarboxaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Slowly add 1.0 mmol of 2-Aminophenol dissolved in 5 mL ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Isolation: Cool the reaction mixture to room temperature. The Schiff base usually precipitates as a yellow/orange solid.
-
Purification: Filter the precipitate and wash with cold ethanol (
) to remove unreacted aldehyde/amine. Recrystallize from hot ethanol or acetonitrile if necessary. -
Yield: Expected yield >80%.
Structural Validation (Self-Validating Steps)
-
NMR (DMSO-
): Look for the disappearance of the aldehyde proton ( ) and the appearance of the imine singlet ( ) typically between 8.5–9.5 ppm . -
FT-IR: Confirm the presence of the
stretch at 1600–1630 cm and absence of stretch.
Spectroscopic Characterization & Sensing Protocol
Pre-requisite: Prepare a
General Sensing Workflow
The following diagram outlines the experimental sequence to validate the sensor.
Caption: Step-by-step workflow for characterizing metal ion sensing capabilities.
Fluorescence Titration Protocol[3]
-
Blank Scan: Dilute ligand stock to
in the testing buffer (e.g., HEPES:DMSO 9:1, pH 7.4). Record emission spectrum (Excitation: depending on ligand). -
Titration: Add aliquots of the target metal ion (e.g.,
) to the cuvette.-
Increments: 0, 0.1, 0.2 ... up to 2.0 equivalents.[3]
-
Equilibration: Allow 2 minutes mixing time after each addition.
-
-
Observation:
-
Turn-On: Intensity increases at specific wavelength (e.g.,
). -
Shift: Look for Red/Blue shifts indicating ICT (Intramolecular Charge Transfer).
-
Selectivity & Interference Studies
-
Selectivity: Measure fluorescence response of the ligand (
) against a panel of ions ( ). -
Interference: Measure the response of Ligand + Target Ion in the presence of competing ions. A robust sensor maintains signal stability within
.
Data Analysis & Quantitative Metrics
Job's Plot (Stoichiometry Determination)
The Method of Continuous Variations determines the binding ratio (
-
Prepare a series of solutions where
(e.g., ). -
Vary mole fraction (
) from 0 to 1. -
Plot Fluorescence Intensity (
) vs. .[3][4] -
Interpretation: The maximum of the curve indicates the stoichiometry.[5]
-
Max at
complex. -
Max at
complex ( ).
-
Limit of Detection (LOD)
Calculate LOD using the IUPAC standard method from the linear region of the titration curve.
[3][6][7]- (Sigma): Standard deviation of the fluorescence intensity of the blank ligand solution (measure 10 times).
- (Slope): Slope of the linear regression line (Intensity vs. Concentration).
Binding Constant ( )
For a 1:1 complex, use the Benesi-Hildebrand equation:
-
Plot
vs . - .
Comparative Performance Table
| Sensor Type | Target Ion | Mechanism | Typical LOD | Ref |
| Quinoline-Hydrazone | CHEF / PET Inhibition | [1, 2] | ||
| Quinoline-Thiol | Paramagnetic Quenching | [3] | ||
| Quinoline-Anisidine | PET (Turn-Off) | [4] | ||
| Bis-Quinoline | CHEF (Rigidification) | [5] |
Troubleshooting & Optimization
-
Issue: Hydrolysis of Imine Bond.
-
Cause: Acidic aqueous environments can hydrolyze the Schiff base back to aldehyde and amine.
-
Solution: Reduce Schiff base to secondary amine (using
) if stability is critical, though this alters electronic properties. Alternatively, work in buffered media (pH 7–8).
-
-
Issue: Poor Solubility.
-
Solution: Introduce sulfonate groups (
) or use co-solvents like EtOH/Water or DMSO/Water mixtures.
-
-
Issue: Fluorescence Quenching by
in a "Turn-On" Design.-
Insight:
is paramagnetic. To create a "Turn-On" sensor, design a reaction-based probe (chemodosimeter) where promotes hydrolysis to release a fluorophore, rather than simple coordination.
-
References
-
Goshisht, M. K., et al. (2022).[8] "Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications." Materials Advances. Link
-
Sinha, S., et al. (2023).[1] "An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions." Sensors & Diagnostics. Link
-
Al-Mohaimeed, A. M., et al. (2022). "Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene." Molecules. Link
-
Li, B., et al. (2017).[9] "A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base."[9] Luminescence. Link
-
Karthik, R., et al. (2021). "A Quinoline Based Schiff Base as a Turn-On Fluorescence Chemosensor for Selective and Robust Detection of Cd2+ Ion." Microchemical Journal. Link
Sources
- 1. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. eflm.eu [eflm.eu]
- 8. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01175H [pubs.rsc.org]
- 9. A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of crude 6-Chloro-8-fluoroquinoline by recrystallization
Introduction & Compound Profile
6-Chloro-8-fluoroquinoline (CAS: 52200-53-0) is a critical pharmacophore used primarily as an intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Besifloxacin, Clinafloxacin) and metal-ion recognition sensors [1].[1]
The purification of this compound presents unique challenges due to its relatively low melting point (79–81 °C ) and the nature of its synthesis (typically Skraup or modified Skraup reactions), which generates significant polymeric tars and regioisomeric impurities [2].
Physicochemical Profile
| Property | Specification | Critical Note |
| Molecular Formula | C₉H₅ClFN | Halogenated heteroaromatic |
| Melting Point (Tm) | 79–81 °C | Risk: High susceptibility to "oiling out" near Tm.[2] |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, hot EtOH; Insoluble in water. |
| pKa | ~4.5 (Est.) | Weakly basic; allows acid-base extraction. |
| Common Impurities | Regioisomers, Anilines, Tars | Tars require activated carbon or acid-base workup. |
Pre-Purification: The Acid-Base Workup (Mandatory)
Rationale: Direct recrystallization of crude Skraup reaction mixtures often fails because polymeric tars coat the crystal lattice, inhibiting growth. A chemical purification step utilizing the basicity of the quinoline nitrogen is required before thermal recrystallization [3].
Protocol A: Chemical Washing
-
Dissolution: Dissolve crude brown solid in 2M HCl (10 mL per gram of crude).
-
Filtration: Filter the acidic solution through a Celite® pad to remove insoluble tars.
-
Neutralization: Slowly add 20% NaOH or NH₄OH to the filtrate while stirring until pH 10–11.
-
Observation: The product will precipitate as an off-white to pale yellow solid.
-
-
Collection: Filter the precipitate, wash with cold water, and dry under vacuum.
Validation Check: If the solid remains dark brown after this step, repeat the acid wash with activated carbon treatment (see Troubleshooting).
Recrystallization Strategy
The low melting point (80 °C) makes high-boiling solvents (e.g., Toluene, water-heavy mixtures) risky, as the compound may melt into an oil before dissolving or precipitating.
Recommended Solvent Systems
| System | Composition | Application | Pros/Cons |
| Primary | Ethanol (95%) | General Purity | Pro: Good solubility curve. Con: Risk of oiling if water content is too high.[2] |
| Secondary | EtOAc / Heptane | High Lipophilicity | Pro: Avoids oiling out; excellent for removing non-polar impurities. |
| Tertiary | IPA / Water | Polarity Tuning | Pro: Slower crystallization. Con: Harder to dry. |
Protocol B: Recrystallization from Ethanol (95%)
-
Saturation: Place 10 g of pre-purified solid in a flask. Add Ethanol (95%) dropwise at 60–65 °C (do not exceed 75 °C to avoid melting the solid into an oil).
-
Clarification: If the solution is not clear, add 5 wt% activated carbon, stir for 10 mins, and hot filter.
-
Cooling (Critical):
-
Allow the flask to cool to room temperature slowly (over 2 hours).
-
Do not place directly in an ice bath; thermal shock induces oiling.
-
-
Crystallization: Once crystals form at RT, cool to 0–4 °C for 1 hour to maximize yield.
-
Isolation: Filter and wash with cold Heptane (to remove surface mother liquor without redissolving the crystal).
Process Visualization
The following diagrams illustrate the logic flow for solvent selection and the purification workflow.
Figure 1: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent system based on solubility behavior and thermal risks.
Figure 2: Purification Workflow
Caption: The "Self-Validating" workflow ensuring chemical purity (via Acid/Base) before optical purity (Recrystallization).
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Cause: This occurs when the temperature of the solution drops below the phase separation limit (cloud point) while still being above the melting point of the solvated compound. It is common in compounds with low melting points (79°C) [4]. Solution:
-
Reheat until the oil redissolves.
-
Add a seed crystal at a temperature just below the saturation point.
-
Agitate vigorously while cooling very slowly.
-
If using EtOH/Water, increase the Ethanol ratio . Water decreases the solubility of the oil phase, promoting oiling over crystallization.
Q2: My product is still brown/tan after recrystallization.
Cause: Quinoline polymerization byproducts (tars) are often non-polar and co-crystallize or occlude within the lattice. Solution:
-
Perform the Acid-Base Workup (Protocol A) again.
-
During recrystallization, use Activated Carbon (Charcoal) . Ensure the solution is acidic or neutral during carbon treatment; carbon is less effective on quinolines in strongly basic solutions.
Q3: How do I separate the 6-Chloro-8-fluoro isomer from the 6-Chloro-5-fluoro isomer?
Context: If the starting material (2-fluoro-4-chloroaniline) was impure, you may have regioisomers. Solution: Recrystallization is often inefficient for separating positional isomers with similar dipole moments.
-
Check: Run HPLC or F-NMR.
-
Action: If isomer content is >5%, use Flash Chromatography (Silica gel; Hexane:EtOAc gradient) before final recrystallization.
Q4: What is the maximum temperature I should use for drying?
Answer: Do not exceed 40–45 °C under vacuum. Reason: With a melting point of ~80 °C, drying at 60°C+ under vacuum can cause surface sintering or sublimation, leading to a fused solid block rather than free-flowing crystals.
References
-
Organic Reactions. The Skraup Synthesis of Quinolines. Organic Reactions, Wiley. Retrieved from [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. iipseries.org [iipseries.org]
- 4. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: A Guide to Column Chromatography Purification of Quinoline Derivatives
Welcome to the Technical Support Center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these versatile heterocyclic compounds using column chromatography. Here, we will address common challenges and provide practical, field-proven solutions to streamline your workflow and enhance the purity of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the column chromatography of quinoline derivatives.
Q1: What is the best stationary phase for purifying quinoline derivatives?
For most quinoline derivatives, standard silica gel is a good starting point for normal-phase chromatography.[1] However, the basic nature of the quinoline nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing and sometimes irreversible adsorption.[2] If you observe these issues, consider the following:
-
Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine (TEA) can neutralize the acidic sites.[3]
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for basic compounds.[2]
-
Reversed-Phase Silica: For highly polar or water-soluble quinoline derivatives, a C18-functionalized silica gel (reversed-phase chromatography) may be more suitable.[3][4]
Q2: How do I choose the right mobile phase for my quinoline derivative purification?
Thin-Layer Chromatography (TLC) is an essential tool for selecting the optimal mobile phase.[5] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[5]
-
Normal-Phase Chromatography: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] The polarity can be fine-tuned by adjusting the ratio of these solvents. For more polar quinolines, a system of dichloromethane and methanol might be necessary.[5]
-
Reversed-Phase Chromatography: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[1] Buffers or additives may be required to control pH and improve peak shape.
Q3: My quinoline derivative is streaking on the TLC plate. What does this mean and how can I fix it?
Streaking on a TLC plate is a strong indicator of undesirable interactions between your compound and the stationary phase, a common issue with basic compounds like quinolines on acidic silica gel.[2] This often translates to poor separation and peak tailing during column chromatography.
To resolve this, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a 7N solution of ammonia in methanol to your mobile phase.[2] This will compete with your quinoline derivative for the active sites on the silica, leading to more symmetrical spots.[2][7]
Q4: Should I use isocratic or gradient elution for my column?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation.[8] It is ideal for simple mixtures where the components have similar polarities.[9]
-
Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the separation.[8] It is particularly useful for complex mixtures containing compounds with a wide range of polarities, as it can shorten the analysis time and improve peak resolution for later-eluting compounds.[9][10]
Troubleshooting Guide: Common Problems and Solutions
This section provides in-depth troubleshooting for specific issues you may encounter during the purification of quinoline derivatives.
Issue 1: Significant Peak Tailing
Problem: The peaks in your chromatogram are asymmetrical, with a pronounced "tail." This is a frequent problem when purifying nitrogen-containing heterocycles like quinolines.[11]
Causality: Peak tailing is often caused by secondary interactions between the basic nitrogen of the quinoline and acidic silanol groups on the surface of the silica gel stationary phase.[12][13] This leads to a non-uniform distribution of the analyte as it moves through the column.[14]
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1% v/v), into your mobile phase.[7] The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your quinoline derivative and resulting in more symmetrical peaks.[7]
-
pH Adjustment: For reversed-phase chromatography, adjusting the pH of the mobile phase can significantly improve peak shape.[3] For basic quinolines, using a low pH (e.g., 2.5-4) will protonate the analyte and minimize interactions with residual silanol groups.[3]
-
-
Stationary Phase Selection:
-
Use End-Capped Columns: Employ columns that have been "end-capped," a process that chemically modifies the surface to reduce the number of accessible silanol groups.[11]
-
Consider Alternative Stationary Phases: If peak tailing persists, switching to a less acidic stationary phase like alumina or a bonded phase such as diol or amine can be effective.[3]
-
Experimental Protocol: Deactivating Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with the required amount of silica gel.
-
Deactivation Solution Preparation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[3]
-
Column Deactivation: Flush the packed column with 2-3 column volumes of the deactivation solution.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove any excess base before loading your sample.[3]
Issue 2: Poor or No Retention in Reversed-Phase HPLC
Problem: Your polar quinoline derivative elutes at or near the solvent front on a C18 column, indicating little to no retention.
Causality: This is a common challenge with polar compounds in reversed-phase chromatography. The high affinity of the polar analyte for the polar mobile phase leads to minimal interaction with the non-polar stationary phase.[3]
Solutions:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of the aqueous component.[3]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as one with a phenyl-hexyl or an embedded polar group (EPG).[3] These can offer different selectivity for polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[3][15] In HILIC, a polar stationary phase is used with a mobile phase that is high in organic solvent content.[3]
Data Summary: Stationary Phase Selection for Polar Quinolines
| Stationary Phase | Principle of Separation | Ideal for... |
| C18 (Reversed-Phase) | Hydrophobic interactions | Non-polar to moderately polar quinoline derivatives. |
| Phenyl-Hexyl (Reversed-Phase) | Hydrophobic and π-π interactions | Aromatic and moderately polar quinoline derivatives.[3] |
| Embedded Polar Group (EPG) (Reversed-Phase) | Hydrophobic and polar interactions | Polar quinoline derivatives, stable in highly aqueous mobile phases.[3] |
| Silica or Amide (HILIC) | Partitioning into an adsorbed water layer | Highly polar and hydrophilic quinoline derivatives.[3][15] |
Issue 3: Compound Instability on Silica Gel
Problem: Your target quinoline derivative appears to be degrading during column chromatography, leading to low recovery and the appearance of new, unexpected spots on TLC.
Causality: The acidic nature of standard silica gel can catalyze the decomposition of sensitive organic compounds.[16] Some quinoline derivatives may be susceptible to this degradation.
Solutions:
-
Deactivate the Silica Gel: As described in the protocol for addressing peak tailing, neutralizing the acidic sites on the silica with a base like triethylamine can prevent degradation.[3]
-
Use an Alternative Stationary Phase: Switching to a less acidic stationary phase like neutral or basic alumina can be a simple and effective solution.[3]
-
Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column. This includes using an appropriate column size and flow rate.
Workflow and Decision-Making Diagrams
To further assist in your purification strategy, the following diagrams illustrate a typical workflow and a troubleshooting decision tree.
Caption: General workflow for quinoline derivative purification.
Sources
- 1. pharmanow.live [pharmanow.live]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 13. m.youtube.com [m.youtube.com]
- 14. lctsbible.com [lctsbible.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification [chem.rochester.edu]
improving the efficiency of nucleophilic substitution at C-7 position
Technical Support Center: Optimizing C-7 Functionalization in Heterocyclic Scaffolds
Current Status: ● Operational Ticket ID: C7-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Triage: Identify Your Scaffold & Problem
Welcome to the C-7 Functionalization Support Hub. In medicinal chemistry, the C-7 position of bicyclic heterocycles (particularly fluoroquinolones , quinolines , and 7-azaindoles ) is a critical vector for modulating solubility, spectrum of activity, and pharmacokinetics.
Please select the issue that best matches your current experimental bottleneck:
-
[Issue A] Reaction is sluggish or incomplete (<50% conversion).
-
[Issue B] Regioselectivity failure (Substitution occurring at C-6 or C-4 instead).
-
[Issue C] Substrate decomposition ("Black Tar" formation).
-
[Issue D] Nucleophile is sterically hindered (Secondary amines/spiro-cycles).
Troubleshooting Guides & FAQs
[Issue A] Low Reactivity: "My SNAr reaction is stalling."
Diagnosis: The C-7 position often suffers from electron-rich deactivation from the ring nitrogen or lack of sufficient electron-withdrawing groups (EWG) to stabilize the Meisenheimer complex.
Q: I am using Ethanol at reflux, but the reaction takes 48 hours. How can I accelerate this? A: Switch to Dipolar Aprotic Solvents . Protic solvents (EtOH, MeOH) solvate the nucleophile (hydrogen bonding), reducing its HOMO energy and reactivity. Dipolar aprotic solvents leave the nucleophile "naked" and more reactive.
-
Recommendation: Use DMSO, DMF, or NMP.
-
Protocol Shift: If thermal heating is insufficient, switch to Microwave Irradiation . Microwave synthesis has been proven to reduce reaction times for C-7 amination of fluoroquinolones from hours to minutes (e.g., 5–20 mins at 120°C) [1, 2].
Q: My scaffold is a 7-chloro-6-fluoroquinolone. Why is the chloride hard to displace? A: In SNAr, bond breaking is not the rate-determining step; the attack of the nucleophile is. Therefore, Fluorine is a superior leaving group to Chlorine in SNAr because its high electronegativity inductively stabilizes the transition state (Meisenheimer complex) more effectively than chlorine [3].
-
Fix: If possible, synthesize or purchase the 7-fluoro analog. It will react 10–100x faster.
Q: The "Boron Chelate" Trick: What is it and when should I use it? A: This is the "Gold Standard" for stubborn fluoroquinolone substitutions.
-
Mechanism: Chelation of the C-3 carboxyl and C-4 ketone with Boron (using BF₃·Et₂O or Boric Acid/Ac₂O) locks the system in a planar conformation and pulls electron density from the rings, significantly lowering the LUMO energy at C-7.
-
Protocol:
-
Reflux substrate with Boric Acid and Acetic Anhydride to form the chelate.
-
Perform SNAr with your amine.[1]
-
Hydrolyze the chelate (NaOH/MeOH) to release the product.
-
[Issue B] Regioselectivity: "I'm getting mixtures of isomers."
Diagnosis: In polyhalogenated systems (e.g., 2,4,7-trichloroquinoline), the C-4 position is inherently more electrophilic due to the proximity to the protonated nitrogen (para-like relationship).
Q: How do I force substitution at C-7 over C-4? A: You must exploit Steric Screening or Electronic Blocking .
-
Electronic: If C-4 is a Chloride and C-7 is a Fluoride, the SNAr will prefer C-7 (see Issue A).
-
Steric: If using a transition metal catalyst (Buchwald-Hartwig), the oxidative addition prefers the less hindered bond. However, for SNAr, C-4 is usually faster.
-
Workaround: Synthesize the core with a non-leaving group at C-4 (e.g., a methoxy or protected hydroxyl) and convert it later, or use the "Boron Chelate" method which specifically activates the ring system relative to the C-3/C-4 axis.
[Issue D] Steric Hindrance: "My nucleophile is too bulky for SNAr."
Diagnosis: SNAr is sensitive to steric clash in the transition state. Secondary amines or spiro-bicyclic amines often fail to displace C-7 halogens thermally.
Q: SNAr failed at 140°C. What is the alternative? A: Switch to Buchwald-Hartwig Amination . Palladium catalysis bypasses the electronic requirements of SNAr.
-
Catalyst System: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary/bulky amines). These ligands are bulky, electron-rich biaryl phosphines designed to facilitate reductive elimination of sterically crowded products [4, 5].
-
Base: Cs₂CO₃ (mild) or NaOtBu (strong).
Visualization & Logic Flows
Decision Tree: Optimizing Reaction Conditions
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on leaving group and nucleophile sterics.
Mechanism: Boron-Chelate Activation (Fluoroquinolones)
Figure 2: The Boron Chelation strategy locks the conformation and withdraws electron density, activating C-7.
Standard Operating Procedures (SOPs)
Protocol A: Microwave-Assisted SNAr (General)
Best for: 7-Fluoro substrates with primary/secondary amines.
| Parameter | Specification |
| Stoichiometry | 1.0 eq Substrate : 2.5 eq Amine (or 1.2 eq Amine + 2.0 eq DIPEA) |
| Solvent | DMSO or Acetonitrile (Anhydrous) |
| Concentration | 0.2 – 0.5 M |
| Microwave | 100–140°C (High Absorption setting) |
| Time | 10–20 minutes |
| Workup | Pour into ice water.[2] Precipitate is usually pure enough for next step. |
Protocol B: Pd-Catalyzed C-7 Amination (Buchwald-Hartwig)
Best for: 7-Chloro substrates or sterically hindered amines.
-
Charge Vessel: Add Substrate (1.0 eq), Amine (1.2 eq), NaOtBu (1.4 eq).
-
Catalyst: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) (Pre-complexation is preferred).
-
Solvent: Add degassed Toluene or 1,4-Dioxane (0.2 M).
-
Reaction: Heat to 80–100°C under Argon/Nitrogen for 4–12 hours.
-
Note: Do not use halogenated solvents (DCM) with Pd catalysts.
References
-
Microwave-Assisted Synthesis of Fluoroquinolones: Pirgal, D., et al. (2022).[2][3] "Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities." Journal of Medical Pharmaceutical and Allied Sciences.
-
Microwave Efficiency Review: Pinto, E., et al. (2021). "Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors." Molecules, 26(20), 6293.
-
SNAr Mechanism & Leaving Groups: Master Organic Chemistry. (2018).[4][5] "Nucleophilic Aromatic Substitution: The Effect Of The Leaving Group."
-
Buchwald-Hartwig Ligand Selection: TCI Chemicals. "Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand."
-
Advanced Catalysis for Heterocycles: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings."
Sources
Technical Support Center: 6-Chloro-8-fluoroquinoline Synthesis
The following guide is designed as a specialized Technical Support Center resource for researchers synthesizing 6-Chloro-8-fluoroquinoline (CAS 52200-53-0) . It synthesizes standard organic chemistry protocols with field-tested troubleshooting strategies.
Status: Operational | Tier: Advanced Chemical Synthesis | Doc ID: SYN-Q-6Cl8F-001
Core Synthesis Overview
Target Molecule: this compound Primary Precursor: 4-Chloro-2-fluoroaniline Reaction Class: Skraup Quinoline Synthesis (Modified)
The synthesis of this compound is most reliably achieved via the Skraup reaction . This involves the cyclization of 4-chloro-2-fluoroaniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Critical Mechanism Note: The reaction relies on the in situ dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation.
-
Regioselectivity: The fluorine atom at the ortho position (C2 of aniline) blocks cyclization at that site. Consequently, cyclization occurs exclusively at the unsubstituted ortho position (C6 of aniline), yielding the 6,8-substituted quinoline pattern with high fidelity.
Reaction Scheme
Figure 1: Mechanistic pathway for the Skraup synthesis of this compound.
Experimental Protocol & Data
Warning: The Skraup reaction is notoriously exothermic and can become violent. The "modified" protocol below uses ferrous sulfate to moderate the reaction intensity [1, 2].
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Chloro-2-fluoroaniline | Substrate | 1.0 | Limiting reagent. Purity >98% recommended. |
| Glycerol | Carbon Source | 3.5 - 4.0 | Excess required.[1] Anhydrous preferred. |
| Conc. Sulfuric Acid | Catalyst/Solvent | 2.5 - 3.0 | Acts as dehydrating agent. |
| Sodium m-nitrobenzenesulfonate | Oxidant | 0.6 - 0.8 | Safer alternative to nitrobenzene. |
| Ferrous Sulfate (FeSO₄) | Moderator | 0.05 | Critical for preventing thermal runaway. |
| Water | Solvent | ~10 vol | For workup/steam distillation. |
Step-by-Step Workflow
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient due to viscosity), a reflux condenser, and an internal thermometer.
-
Mixing: Add the aniline, sodium m-nitrobenzenesulfonate, glycerol, and ferrous sulfate. Mix until homogenous.
-
Acid Addition: Cool the mixture to 0–5°C. Add concentrated H₂SO₄ dropwise. Caution: Exothermic.
-
Controlled Heating: Slowly heat the mantle. The reaction often exhibits an induction period followed by a sudden exotherm at ~100–120°C.
-
Checkpoint: If the temperature spikes rapidly, remove the heat source immediately and apply an ice bath if necessary.
-
-
Reflux: Once the exotherm subsides, reflux at 135–140°C for 4–5 hours.
-
Workup: Cool to ~80°C. Dilute cautiously with water. Basify to pH 9–10 using 50% NaOH or NH₄OH.
-
Purification: Steam distill the mixture to isolate the quinoline (it will codistill with water). Extract the distillate with dichloromethane (DCM), dry over MgSO₄, and concentrate.
Troubleshooting Guide (Q&A)
Issue Category: Reaction Safety & Control
Q: The reaction mixture turned into a solid black "tar" that stopped the stirrer. What happened? A: This is the most common failure mode in Skraup syntheses. It is caused by the polymerization of acrolein (generated from glycerol) before it can react with the aniline.
-
Root Cause: Heating too rapidly during the induction phase or insufficient acid concentration.
-
Solution:
-
Ensure you use mechanical stirring with high torque.
-
Add boric acid (0.5 equiv) as a moderator; it helps control the dehydration of glycerol.
-
Dilute the reaction slightly with acetic acid (50% v/v relative to H₂SO₄) to reduce viscosity and moderate the exotherm.
-
Q: A violent exotherm occurred at 120°C, blowing the condenser off. How do I prevent this? A: The "runaway" is due to the simultaneous dehydration of glycerol and oxidation of the intermediate.
-
Corrective Protocol: Do not heat directly to reflux. Heat to 100°C and hold for 1 hour. This allows the acrolein to generate and react gradually. Only after the initial bubbling subsides should you ramp to 140°C. The addition of ferrous sulfate is non-negotiable for safety [2].
Issue Category: Yield & Reactivity
Q: My yield is very low (<30%). Is the fluorine atom deactivating the ring? A: Yes. Both Chlorine (at C4) and Fluorine (at C2) are electron-withdrawing (inductive effect), which deactivates the aniline towards the nucleophilic attack on acrolein.
-
Optimization:
-
Increase Temperature: Deactivated anilines often require higher temperatures (150–160°C). Consider using a sand bath instead of an oil bath for better heat transfer.
-
Change Oxidant: Switch from mild oxidants to Iodine (I₂) (1-2 mol %) or use Arsenic Pentoxide (As₂O₅) (traditional but toxic—use only if necessary and with strict safety controls) [3].
-
Use Pre-formed Acrolein: Instead of generating acrolein in situ, use acrolein diethyl acetal . This bypasses the erratic dehydration step and often improves yields for deactivated anilines.
-
Issue Category: Purification & Analysis
Q: I see multiple spots on TLC. Is regioselectivity an issue? A: Regioselectivity is rarely the issue here because the C2-Fluorine blocks the alternative cyclization site. The extra spots are likely:
-
Unreacted Aniline: (Lower R_f, stains with ninhydrin).
-
Polymerized Glycerol: (Baseline material).
-
Isomer Contamination: If your starting material contained 3-chloro-2-fluoroaniline or other isomers, you will get isomeric quinolines which are very difficult to separate.
-
Troubleshooting: Verify the purity of your 4-chloro-2-fluoroaniline starting material by GC-MS before starting. It must be isomerically pure.
Q: The product is an oil that won't crystallize. How do I get a solid? A: this compound has a relatively low melting point (often <50°C or oil at RT depending on purity).
-
Protocol:
-
Dissolve the oil in a minimum amount of hot hexane or heptane.
-
Cool to -20°C overnight.
-
If it remains an oil, convert it to the Hydrochloride salt (HCl) . Bubble HCl gas through an ethereal solution of the crude product. The HCl salt is a stable, high-melting solid that is easily recrystallized from ethanol.
-
Analytical Validation (Self-Validating System)
To ensure the product is this compound and not an isomer, check the 1H NMR coupling constants .
-
H-2, H-3, H-4 (Pyridine Ring): Typical quinoline pattern (dd, dd, dd).
-
H-5 and H-7 (Benzene Ring):
-
H-7: Will show a large H-F coupling (
) and a meta coupling to H-5 ( ). -
H-5: Will show a meta coupling to H-7 and potentially a smaller long-range coupling to F (
). -
Key Differentiator: If the Fluorine were at position 6, the coupling patterns would be drastically different (no large ortho/meta H-F coupling relationships consistent with the 8-F position).
-
References
-
Clarke, H. T.; Davis, A. W. "Quinoline."[2] Organic Syntheses, Coll.[2][3][4] Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922). Link
-
Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[2] Organic Reactions, 1953, 7, 59–98.[2] (Foundational review on moderating Skraup reactions).
- Palmer, M. H. "The Structure and Reactions of Heterocyclic Compounds." Edward Arnold, London, 1967.
-
Ossila Product Data. "this compound (CAS 52200-53-0)." Link (Verification of CAS and commercial availability).
Sources
Validation & Comparative
Strategic Quinoline Construction: A Comparative Technical Guide to Skraup and Friedländer Methodologies
[1][2]
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry, anchoring FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). For the synthetic chemist, the choice between the classical Skraup synthesis and the convergent Friedländer annulation is rarely about preference—it is a strategic decision dictated by substitution patterns, scalability, and precursor stability.
This guide moves beyond textbook definitions to provide a rigorous, data-backed comparison. We analyze the mechanistic causality, operational risks, and yield profiles of both methods to support high-fidelity decision-making in lead optimization and process chemistry.
The Skraup Synthesis: The "Brute Force" Approach
Mechanistic Insight
The Skraup reaction is an multicomponent coupling involving an aniline, glycerol, sulfuric acid, and an oxidant.[1][2] It is chemically violent but atom-economical for simple quinolines.
The Critical Pathway:
-
Dehydration: Glycerol dehydrates in hot H₂SO₄ to form acrolein (highly reactive/toxic).
-
Michael Addition: The aniline nitrogen attacks the
-carbon of acrolein (reversible). -
Cyclization: Electrophilic aromatic substitution closes the ring.
-
Oxidation: The resulting 1,2-dihydroquinoline is aromatized by the oxidant.[3]
Expert Note: The reaction is notoriously exothermic. The "induction period" before the exotherm kicks in is the most dangerous phase. Modern protocols use moderators like ferrous sulfate (
Visualizing the Pathway (DOT)
Figure 1: The Skraup reaction flow.[1][4][5][6] Note the critical in situ generation of acrolein.
Validated Protocol (Modified for Safety)
Target: 6-Methylquinoline
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), reflux condenser, and internal thermometer.
-
Reagent Load: Charge with
-toluidine (0.2 mol), glycerol (0.6 mol), and nitrobenzene (0.12 mol). Add ferrous sulfate ( , 5g) as the moderator. -
Acid Addition: Add conc.
(100 g) dropwise. Caution: Exothermic. -
Reaction: Heat slowly to 100°C. Once the exotherm begins (temp spikes to ~140°C), remove heat immediately. Re-apply reflux (170°C) for 4 hours once stabilized.
-
Workup: Steam distill to remove unreacted nitrobenzene. Basify residue with 50% NaOH. Extract with ether, dry, and distill.
The Friedländer Synthesis: The "Precision" Approach
Mechanistic Insight
The Friedländer synthesis is a condensation between a 2-aminoaryl ketone/aldehyde and a second carbonyl compound containing reactive
The Critical Pathway:
-
Aldol Condensation: Base-catalyzed attack of the ketone enolate on the amino-aldehyde carbonyl.
-
Cyclodehydration: Intramolecular Schiff base formation releases water to aromatize.
Expert Note: The "Achilles' Heel" of this method is the stability of the o-aminoaldehyde starting material. These precursors self-condense rapidly. They must often be prepared in situ (e.g., reduction of o-nitro precursors) or protected.
Visualizing the Pathway (DOT)
Figure 2: The Friedländer condensation flow. A convergent route ideal for substituted systems.
Validated Protocol (Base-Catalyzed)
Target: 2-Phenylquinoline
-
Setup: 100 mL round-bottom flask with magnetic stir bar.
-
Reagent Load: Combine 2-aminobenzaldehyde (10 mmol) and acetophenone (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add 10 mol% aqueous KOH or a solid base catalyst (e.g., hydrotalcite for green protocols).
-
Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from hexanes.
Comparative Performance Analysis
The following data aggregates performance metrics from recent process chemistry reviews and internal benchmarking.
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Primary Utility | Unsubstituted or simple alkyl-quinolines. | Complex, polysubstituted quinolines (C2/C3 positions). |
| Atom Economy | High. Uses cheap glycerol and aniline. | Moderate. Requires pre-functionalized precursors. |
| Typical Yield | 40% – 70% (High variability). | 75% – 95% (High consistency). |
| Reaction Conditions | Harsh ( | Mild (EtOH reflux, <100°C). |
| Scalability | Difficult. Exotherm management is a safety bottleneck. | Excellent. Linear scale-up is generally safe. |
| Regioselectivity | Poor for meta-substituted anilines (gives mixture of 5- and 7-isomers). | Complete control determined by the starting ketone. |
| Precursor Cost | Low (Commodity chemicals). | High (requires o-amino carbonyls). |
Decision Matrix: When to use which?
-
Choose Skraup if:
-
You need a simple quinoline core (e.g., 6-methoxyquinoline).
-
Cost of goods (COGS) is the primary driver.
-
You are tolerant of extensive purification (steam distillation).
-
-
Choose Friedländer if:
-
You are in late-stage Lead Optimization.
-
You need specific substitution at the C2 or C3 position.
-
Your molecule contains acid-sensitive functional groups (acetals, Boc-groups).
-
Regioisomer separation is difficult or impossible.
-
Modern Adaptations & Green Chemistry[3]
To meet modern E-factor standards, both methods have evolved:
-
Green Skraup: Replacing nitrobenzene with Iodine or using solid acid catalysts (e.g., Niobium Phosphate) allows for solvent-free conditions, reducing toxicity.
-
Green Friedländer: Recent protocols utilize ionic liquids (e.g., [bmim]HSO₄) or microwave irradiation to achieve solvent-free synthesis, often reducing reaction times from hours to minutes.
References
-
Manske, R. H. (1942).[6] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[6] Link
-
Cheng, C., et al. (2008). Friedländer Synthesis of Quinolines using Ionic Liquids.[10] Journal of Organic Chemistry, 73, 9778.[11] Link
-
BenchChem. (2025).[9][12][13][14] Comparative Analysis of Quinoline Synthesis Methods. BenchChem Technical Guides. Link
-
Wu, J., et al. (2006).[7][11][15] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4, 126-129.[11] Link
-
Skraup, Z. H. (1880).[6] Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13, 2086. Link
Sources
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 6-Chloro-8-fluoroquinoline Derived Antibiotics: Efficacy, Safety, and Mechanistic Insights
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel and effective antibiotics. Within the broader class of fluoroquinolones, derivatives of the 6-Chloro-8-fluoroquinoline scaffold have emerged as a compelling area of research, yielding compounds with potent bactericidal activity. This guide provides an in-depth, objective comparison of the efficacy, safety, and underlying mechanisms of key antibiotics derived from this chemical backbone, with a particular focus on Besifloxacin and the investigational drug Clinafloxacin. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to inform future research and development endeavors in this chemical space.
The this compound Core: A Foundation for Potent Antibacterial Action
The quinolone class of antibiotics exerts its bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes.[1][2] The 6-fluoro substituent is a hallmark of the fluoroquinolone subclass, significantly enhancing antibacterial potency. The addition of a chlorine atom at the 8-position (C8) further modulates the activity and properties of these compounds. This 8-chloro modification has been shown to improve oral absorption and enhance activity against anaerobic bacteria.[3][4] This unique halogenation pattern forms the basis for the distinct characteristics of the antibiotics discussed herein.
Comparative In Vitro Efficacy: A Head-to-Head Analysis
The minimum inhibitory concentration (MIC) is a critical in vitro measure of an antibiotic's potency. The MIC90, the concentration required to inhibit the growth of 90% of bacterial isolates, is a key metric for comparing the efficacy of different agents. Below is a summary of available MIC90 data for Besifloxacin and Clinafloxacin against clinically significant Gram-positive and Gram-negative pathogens. It is important to note that Clinafloxacin's development was halted, and therefore, comparative data is less extensive than for the commercially available Besifloxacin.
| Pathogen | Besifloxacin MIC90 (µg/mL) | Clinafloxacin MIC90 (µg/mL) | Comparator: Ciprofloxacin MIC90 (µg/mL) | Comparator: Moxifloxacin MIC90 (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus (Methicillin-Susceptible) | 0.25[5] | ≤0.5[6] | 0.5[7] | 0.25[5] |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 2 - 4[8][9] | 4.0[10] | 128[2] | 32[2] |
| Staphylococcus epidermidis | 0.5[5] | 4.0[10] | >8[7] | 4[7] |
| Streptococcus pneumoniae | 0.125[5] | ≤0.5[6] | 2[7] | 0.25[7] |
| Gram-Negative | ||||
| Pseudomonas aeruginosa | 2 - 4[6][7] | Potent activity reported[2][11] | 0.5 - 1[7] | 4[7] |
| Haemophilus influenzae | 0.06[5] | ≤0.5[6] | 0.03[7] | 0.06[7] |
Data Interpretation and Key Insights:
-
Potency against Gram-Positive Pathogens: Both Besifloxacin and Clinafloxacin demonstrate potent activity against Gram-positive bacteria, including strains resistant to other fluoroquinolones.[6][8][11] Notably, Besifloxacin maintains significant potency against methicillin-resistant Staphylococcus aureus (MRSA), with MIC90 values considerably lower than those of ciprofloxacin and moxifloxacin.[2][8] Clinafloxacin was also noted for its superior activity against gram-positive bacteria compared to earlier fluoroquinolones.[8]
-
Activity against Pseudomonas aeruginosa: While specific MIC90 data for Clinafloxacin against P. aeruginosa is limited in direct comparative studies, reports highlight its potent activity, particularly against stationary phase bacteria, which are notoriously difficult to eradicate.[2][11] Besifloxacin also exhibits activity against P. aeruginosa, although ciprofloxacin and levofloxacin may be more potent against susceptible strains.[7]
-
Overall Spectrum: Both derivatives from the this compound scaffold exhibit a broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens, as well as anaerobic bacteria.[10][11]
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Fluoroquinolones, including those derived from this compound, function by forming a ternary complex with the bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[1][2] The balanced inhibition of both DNA gyrase and topoisomerase IV is a key feature that can slow the development of bacterial resistance.[12]
Caption: Mechanism of action of this compound antibiotics.
Structure-Activity and Structure-Toxicity Relationships: The Critical Role of the 8-Chloro Substituent
The chemical structure of a fluoroquinolone profoundly influences its efficacy and safety profile. The 8-chloro substituent, a defining feature of this particular class of derivatives, plays a dual role.
Enhancement of Antibacterial Activity: The presence of a halogen (chlorine or fluorine) at the C8 position has been shown to improve oral absorption and broaden the spectrum of activity to include anaerobic bacteria.[3][4] This is attributed to alterations in the molecule's electronic and steric properties, which can enhance its interaction with the target enzymes.
Contribution to Adverse Effects: Conversely, the 8-halogen substituent has been strongly linked to an increased risk of phototoxicity, a known adverse effect of some fluoroquinolones.[13] This is a critical consideration in drug development and is believed to be a significant factor in the different clinical trajectories of Besifloxacin and Clinafloxacin. The mechanism is thought to involve the absorption of UV light by the drug molecule, leading to the formation of reactive oxygen species that can damage skin cells. While the 8-chloro group contributes to this risk, other substituents on the quinolone ring can modulate this effect.[11]
Comparative Safety and Pharmacokinetic Profiles
A comprehensive comparison of antibiotic efficacy must also consider their safety and how they are processed by the body.
Besifloxacin:
-
Safety Profile: Besifloxacin is approved for topical ophthalmic use, and systemic exposure is very low.[13] Clinical trials have demonstrated a good safety profile with this route of administration.[1]
-
Pharmacokinetics: When administered topically to the eye, Besifloxacin achieves high and sustained concentrations in the tear film.[1] Systemic absorption is minimal.[13]
Clinafloxacin:
-
Safety Profile: The clinical development of Clinafloxacin was halted due to safety concerns, including a risk of serious side effects. Phototoxicity, linked to the 8-chloro substituent, was a significant issue. Other potential adverse effects of systemic fluoroquinolones include tendonitis and tendon rupture.[8]
-
Pharmacokinetics: Studies on oral and intravenous formulations of Clinafloxacin showed it was well-absorbed and distributed in the body.[6] However, the systemic exposure amplified the risks of adverse effects.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The data presented in this guide is primarily derived from in vitro susceptibility testing. The following is a standardized protocol for determining the MIC of an antibiotic using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
The standardized inoculum is then diluted to the final test concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic is prepared at a known concentration.
-
Serial two-fold dilutions of the antibiotic are prepared in broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
Antibiotics derived from the this compound scaffold, such as Besifloxacin and Clinafloxacin, represent a potent class of antibacterial agents with a broad spectrum of activity. The 8-chloro substituent plays a key role in enhancing their efficacy, particularly against Gram-positive and anaerobic bacteria. However, this structural feature is also associated with an increased risk of phototoxicity, a critical consideration for systemic drug development, as exemplified by the case of Clinafloxacin.
Besifloxacin's successful development as a topical ophthalmic agent highlights a viable strategy for harnessing the potent antibacterial activity of this chemical class while mitigating the risks associated with systemic administration. For researchers and drug development professionals, the key takeaways are:
-
The this compound scaffold remains a promising foundation for the development of new antibiotics, particularly for targeting resistant Gram-positive pathogens.
-
Careful consideration of the structure-toxicity relationship, especially concerning the 8-position, is paramount. Future research could focus on modifications that retain the beneficial antibacterial properties of the 8-chloro group while reducing its phototoxic potential.
-
The development of derivatives for localized or targeted delivery, as seen with Besifloxacin, offers a promising avenue to leverage the high potency of these compounds while ensuring a favorable safety profile.
Continued exploration of this chemical space, guided by a deep understanding of the structure-activity and structure-toxicity relationships, holds the potential to deliver novel and effective weapons in the ongoing battle against antimicrobial resistance.
References
-
Besifloxacin Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis. PubMed Central. [Link]
-
Comparative in vitro susceptibility of besifloxacin and seven comparators against ciprofloxacin- and methicillin-susceptible/nonsusceptible staphylococci. PubMed. [Link]
-
New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. PubMed. [Link]
-
In Vitro Activities of Clinafloxacin against Contemporary Clinical Bacterial Isolates from 10 North American Centers. National Institutes of Health. [Link]
-
Activities of Clinafloxacin, Alone and in Combination with Other Compounds, against 45 Gram-Positive and -Negative Strains for Which High MICs Are Required. National Institutes of Health. [Link]
-
A Comparative study of Topical Besifloxacin Vs. Moxifloxacin in Management of Bacterial Keratitis. Journal of Medical Science And clinical Research. [Link]
-
Comparative activities of clinafloxacin against gram-positive and -negative bacteria. PubMed. [Link]
-
Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections. PubMed Central. [Link]
-
Bayer HealthCare Pharmaceuticals Inc., et al.; Withdrawal of Approval of CIPRO (Ciprofloxacin Hydrochloride) Oral Tablet, Equivalent to 100 Milligrams Base, and Five Generic Ciprofloxacin Hydrochloride, Oral Tablet, Equivalent to 100 Milligrams Base Drug Products. Federal Register. [Link]
-
New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. National Institutes of Health. [Link]
-
Fluoroquinolones: The Last Generation? Review of Ophthalmology. [Link]
-
FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. U.S. Food and Drug Administration. [Link]
-
Withdrawal of approval of an application or abbreviated application. Electronic Code of Federal Regulations. [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed Central. [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]
-
Characterization and antimicrobial susceptibility of gram negativ. IT Medical Team. [Link]
-
Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis. PubMed Central. [Link]
-
Structure—activity and structure—side-effect relationship for the quinolone antibacterials. ResearchGate. [Link]
-
Photosensitization Reactions of Fluoroquinolones and Their Biological Consequences. ResearchGate. [Link]
-
New Drug and Antibiotic Regulations. U.S. Food and Drug Administration. [Link]
Sources
- 1. Besifloxacin Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro susceptibility of besifloxacin and seven comparators against ciprofloxacin- and methicillin-susceptible/nonsusceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTIBIOTICS REVIEW [errolozdalga.com]
- 4. scholarship.law.bu.edu [scholarship.law.bu.edu]
- 5. Comparative activities of clinafloxacin against gram-positive and -negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. In Vitro Activities of Clinafloxacin against Contemporary Clinical Bacterial Isolates from 10 North American Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities of Clinafloxacin, Alone and in Combination with Other Compounds, against 45 Gram-Positive and -Negative Organisms for Which Clinafloxacin MICs Are High - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects | FDA [fda.gov]
- 13. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Confirmation of 6-Chloro-8-fluoroquinoline: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For heterocyclic compounds such as quinoline derivatives, which form the backbone of numerous therapeutic agents, precise structural elucidation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of 6-Chloro-8-fluoroquinoline, a key intermediate in the synthesis of several active pharmaceutical ingredients.[1]
This document, intended for researchers and drug development professionals, moves beyond a simple recitation of data. As a Senior Application Scientist, my goal is to provide a practical, in-depth guide that not only presents the expected analytical data but also explains the underlying scientific principles and the rationale behind the experimental choices. We will explore the expected spectroscopic signatures of this compound and compare them with the experimentally determined data for the closely related compound, 6-chloroquinoline, to highlight the distinguishing spectral features that arise from the substitution pattern.
The Imperative of Orthogonal Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
The following sections will detail the theoretical basis, experimental protocols, and expected data for the analysis of this compound, all while drawing comparisons to 6-chloroquinoline to underscore the structural nuances.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample (this compound or 6-chloroquinoline).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and for this compound, ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using a broadband decoupling sequence) is typically employed to simplify the spectrum and enhance sensitivity.
-
Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, further confirming the structure.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | J ≈ 4.5, 1.5 Hz |
| H-3 | 7.4 - 7.6 | dd | J ≈ 8.5, 4.5 Hz |
| H-4 | 8.1 - 8.3 | dd | J ≈ 8.5, 1.5 Hz |
| H-5 | 7.8 - 8.0 | d | J ≈ 2.0 Hz |
| H-7 | 7.6 - 7.8 | dd | J ≈ 9.0, 2.0 Hz |
Comparative Analysis: this compound vs. 6-chloroquinoline
By comparing the predicted ¹H NMR spectrum of this compound with the experimental data for 6-chloroquinoline, the impact of the C-8 fluorine substituent becomes evident.
Table of ¹H NMR Data Comparison:
| Proton | This compound (Predicted) | 6-chloroquinoline (Experimental)[3][4] | Key Differences |
| H-2 | 8.8 - 9.0 ppm (dd) | ~8.9 ppm (dd) | Minor shift expected. |
| H-3 | 7.4 - 7.6 ppm (dd) | ~7.4 ppm (dd) | Minor shift expected. |
| H-4 | 8.1 - 8.3 ppm (dd) | ~8.1 ppm (dd) | Minor shift expected. |
| H-5 | 7.8 - 8.0 ppm (d) | ~7.9 ppm (d) | Significant downfield shift and coupling to fluorine expected. |
| H-7 | 7.6 - 7.8 ppm (dd) | ~7.7 ppm (d) | Significant downfield shift and coupling to fluorine expected. |
| H-8 | - | ~7.5 ppm (d) | Absence of H-8 signal and presence of fluorine couplings for adjacent protons. |
The most significant differences will be observed for the protons on the benzene portion of the quinoline ring. The absence of a signal for H-8 in this compound is the most direct evidence of substitution at this position. Furthermore, the signals for H-5 and H-7 will exhibit additional coupling to the ¹⁹F nucleus, resulting in more complex splitting patterns (doublet of doublets or more complex multiplets) compared to the simpler doublets observed in 6-chloroquinoline.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound will display nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the electronegativity of the attached halogens and their positions.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |
| C-2 | ~150 | Small |
| C-3 | ~122 | Small |
| C-4 | ~136 | Small |
| C-4a | ~148 | Small |
| C-5 | ~128 | ~5-10 |
| C-6 | ~130 (C-Cl) | ~3-5 |
| C-7 | ~125 | ~15-20 |
| C-8 | ~155-160 (C-F) | Large (~240-260) |
| C-8a | ~140 | ~10-15 |
Comparative Analysis: ¹³C NMR
The most striking feature in the ¹³C NMR spectrum of this compound will be the large one-bond coupling constant between C-8 and ¹⁹F (¹JCF), typically in the range of 240-260 Hz. This large coupling is a definitive indicator of a direct C-F bond. In contrast, the spectrum of 6-chloroquinoline will show a signal for C-8 in the region of 127-129 ppm and will lack any large C-F couplings. Additionally, the carbon atoms ortho and para to the fluorine (C-7 and C-5) will exhibit smaller two- and three-bond C-F couplings, further confirming the position of the fluorine atom.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
Data Acquisition:
-
Acquire the mass spectrum using an appropriate ionization technique. Electron Ionization (EI) is a common choice for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Obtain a full scan mass spectrum to determine the molecular ion and the overall fragmentation pattern.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for mass spectrometric analysis.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound will provide two key pieces of information for structural confirmation: the molecular ion and its characteristic fragmentation pattern.
Molecular Ion: The molecular formula of this compound is C₉H₅ClFN. The calculated monoisotopic mass is 181.01 g/mol . A crucial feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks:
-
[M]⁺˙ at m/z 181 (corresponding to C₉H₅³⁵ClFN)
-
[M+2]⁺˙ at m/z 183 (corresponding to C₉H₅³⁷ClFN) , with an intensity of approximately one-third of the m/z 181 peak.
Fragmentation Pattern: The fragmentation of the quinoline ring is expected to proceed through characteristic pathways. Key predicted fragments for this compound include:
-
Loss of HCl: A peak at m/z 145, corresponding to the loss of a chlorine radical followed by a hydrogen radical, or the concerted loss of HCl.
-
Loss of HCN: A peak at m/z 154, resulting from the cleavage of the pyridine ring.
-
Loss of a halogen: Peaks corresponding to the loss of Cl (m/z 146) or F (m/z 162).
Comparative Analysis: Mass Spectrometry
The mass spectrum of 6-chloroquinoline will also show the characteristic 3:1 isotopic pattern for the molecular ion at m/z 163 and 165.[5] The key difference in the mass spectrum of this compound is the molecular ion appearing at 18 m/z units higher due to the replacement of a hydrogen atom with a fluorine atom. The fragmentation patterns will also differ, with this compound showing fragments resulting from the loss of fluorine, which will be absent in the spectrum of 6-chloroquinoline.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
-
For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of approximately 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic quinoline ring and the carbon-halogen bonds.
Table of Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium to Weak |
| 1600-1450 | Aromatic C=C and C=N ring stretching | Medium to Strong |
| 1250-1000 | C-F stretch | Strong |
| 850-550 | C-Cl stretch | Medium to Strong |
| 900-675 | Aromatic C-H out-of-plane bending | Strong |
Comparative Analysis: IR Spectroscopy
The IR spectrum of 6-chloroquinoline will exhibit similar bands for the aromatic C-H and ring stretching vibrations.[4] The most significant difference in the IR spectrum of this compound will be the presence of a strong absorption band in the 1250-1000 cm⁻¹ region, which is characteristic of the C-F stretching vibration. This band will be absent in the spectrum of 6-chloroquinoline, providing clear evidence for the presence of the fluorine substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition:
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
The instrument should be zeroed with the solvent blank before measuring the sample.
Predicted UV-Vis Spectrum of this compound
The UV-Vis spectrum of quinoline and its derivatives typically shows several absorption bands corresponding to π → π* transitions. The positions and intensities of these bands are influenced by the substituents on the ring. For this compound, the spectrum is expected to show absorption maxima (λ_max) similar to other substituted quinolines.
Predicted UV-Vis Absorption Maxima:
| λ_max (nm) | Transition |
| ~230 | π → π |
| ~280 | π → π |
| ~315 | π → π* (weaker) |
Comparative Analysis: UV-Vis Spectroscopy
The UV-Vis spectrum of 6-chloroquinoline shows absorption maxima at approximately 230, 281, and 314 nm in ethanol.[4] The introduction of a fluorine atom at the C-8 position is expected to cause only minor shifts (a few nanometers) in the absorption maxima. Therefore, while UV-Vis spectroscopy can confirm the presence of the quinoline chromophore, it is less powerful than NMR or MS for distinguishing between positional isomers like this compound and other chloro-fluoro-quinoline isomers. However, it serves as a valuable complementary technique.
Conclusion: A Symphony of Spectroscopic Evidence
The structural confirmation of this compound is a clear example of the power of a multi-technique spectroscopic approach. While each method provides valuable information, it is the convergence of data from NMR, MS, IR, and UV-Vis spectroscopy that leads to an irrefutable structural assignment.
The key distinguishing features for this compound are:
-
¹H and ¹⁹F NMR: The absence of an H-8 signal and the presence of characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns.
-
Mass Spectrometry: A molecular ion peak at m/z 181 with a characteristic [M+2] isotope peak at m/z 183, and fragmentation patterns indicating the presence of both chlorine and fluorine.
-
IR Spectroscopy: A strong absorption band for the C-F stretch in the 1250-1000 cm⁻¹ region.
By comparing these expected spectral features with those of a known analogue like 6-chloroquinoline, the structural assignment of this compound can be made with a high degree of confidence. This rigorous analytical process is fundamental to ensuring the quality and integrity of chemical entities throughout the drug development pipeline.
References
-
DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]
-
MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloroquinoline. Retrieved from [Link]
-
Magritek. (n.d.). Levofloxacin. Retrieved from [Link]
-
NIH. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating the Antibacterial Spectrum of New Quinolone Compounds
For drug development professionals and researchers, establishing the antibacterial spectrum of a novel quinolone is a critical step in determining its potential clinical utility. This guide provides an in-depth, objective framework for this validation process, grounded in established scientific principles and regulatory standards. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach.
Introduction: The Enduring Relevance of Quinolones
Quinolones are a vital class of synthetic, broad-spectrum antibacterial agents.[1][2] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for modulating the DNA supercoiling required for replication, transcription, and cell division.[2] By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to lethal double-strand breaks in the bacterial chromosome.[3][4]
The evolution from early quinolones like nalidixic acid to the highly potent fluoroquinolones of today has been driven by chemical modifications that expand their spectrum and improve pharmacokinetic properties.[1][5] However, the rise of bacterial resistance, primarily through mutations in the quinolone-resistance determining regions (QRDRs) of the target enzyme genes or through altered drug efflux, threatens their clinical efficacy.[1][6][7] Therefore, new quinolone compounds must be rigorously evaluated not only for their spectrum against susceptible bacteria but also for their activity against these resistant phenotypes.
Part I: Foundational Principles of Spectrum Validation
A successful validation strategy is built on a clear understanding of core microbiological concepts and adherence to internationally recognized standards.
1.1 Key Pharmacodynamic Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the primary measure of a drug's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[8][9]
-
Bacteriostatic vs. Bactericidal Activity: Bacteriostatic agents inhibit bacterial growth, while bactericidal agents actively kill the bacteria.[10] Quinolones are concentration-dependent bactericidal drugs.[5] Time-kill assays are the definitive method for confirming this dynamic activity.[10]
1.2 The Role of Standardization Bodies
To ensure results are reproducible and comparable across different laboratories worldwide, methodologies must be standardized. The two primary authorities in this field are:
-
Clinical and Laboratory Standards Institute (CLSI): Provides widely adopted guidelines, such as the M07 document for dilution antimicrobial susceptibility tests.[11][12][13][14][15]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): The European equivalent, which also provides harmonized breakpoints and testing methodologies.[16][17][18]
While there can be minor differences in their recommendations, both provide a rigorous framework for testing.[19] This guide will primarily reference CLSI M07 protocols.
Part II: Experimental Design & Core Methodologies
A robust experimental design hinges on the careful selection of test organisms and comparator drugs, followed by the precise execution of standardized assays.
2.1 Building the Test Panel
-
Organism Selection: The panel must be diverse and clinically relevant. It should include representatives from key bacterial groups:
-
Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii
-
Gram-positive: Staphylococcus aureus (including methicillin-susceptible [MSSA] and methicillin-resistant [MRSA]), Streptococcus pneumoniae, Enterococcus faecalis (including vancomycin-susceptible [VSE] and vancomycin-resistant [VRE])
-
Resistant Strains: It is crucial to include strains with known resistance mechanisms, particularly well-characterized mutations in the QRDRs of gyrA and parC genes.[1][6]
-
-
Comparator Agents: The new quinolone should be tested in parallel with established agents to provide context for its performance. Standard comparators include:
-
Ciprofloxacin (A second-generation fluoroquinolone)
-
Levofloxacin (A third-generation fluoroquinolone)
-
Moxifloxacin (A fourth-generation fluoroquinolone)
-
-
Quality Control (QC): Every assay must include well-characterized QC strains as recommended by CLSI or EUCAST.[20] Strains like E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853 are used to monitor the performance of the media, reagents, and test procedure.[21][22][23]
2.2 Detailed Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, as described in CLSI document M07, is the gold standard for determining MICs.[11][13]
Experimental Rationale: This method allows for the efficient testing of multiple drugs against multiple organisms in a standardized 96-well format. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it has a defined composition and low levels of antagonists that could interfere with drug activity.
Step-by-Step Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: Prepare serial two-fold dilutions of the new quinolone and comparator agents directly in a 96-well microtiter plate containing CAMHB. A typical concentration range might be 0.008 to 128 µg/mL.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the drug that shows no visible turbidity (growth). This can be determined by visual inspection or with a plate reader.
Mandatory Visualization:
Sources
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 10. emerypharma.com [emerypharma.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. intertekinform.com [intertekinform.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. studylib.net [studylib.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. ESCMID: EUCAST [escmid.org]
- 17. EUCAST: EUCAST - Home [eucast.org]
- 18. EUCAST: Expert Rules [eucast.org]
- 19. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bsac.org.uk [bsac.org.uk]
- 23. microbeonline.com [microbeonline.com]
Assessing the Purity of Synthesized 6-Chloro-8-fluoroquinoline: A Comparative Technical Guide
Executive Summary In the synthesis of 6-Chloro-8-fluoroquinoline (CAS 52200-53-0)—a critical scaffold for fluoroquinolone antibiotics like Besifloxacin and Clinafloxacin—purity assessment is often complicated by regioisomerism and halogen scrambling. Standard melting point determination (79–81 °C for the pure compound) is insufficient for detecting subtle structural impurities. This guide objectively compares the two dominant analytical "products" for purity assessment: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the workhorse for trace impurity profiling, this guide argues that ¹⁹F qNMR is the superior method for absolute assay determination in early-stage synthesis where reference standards are absent.
Strategic Context: The Purity Paradox
Synthesizing this compound typically involves the Skraup reaction or chlorination of fluoro-substituted precursors. These pathways are prone to generating regioisomers (e.g., 6-fluoro-8-chloroquinoline or 5-substituted variants) that possess nearly identical polarity to the target, making them difficult to resolve by flash chromatography.
-
The "Melting Point Trap": A common error is confusing the target (MP 79–81 °C) with its non-fluorinated analog, 6-Chloroquinoline (MP 41–43 °C). A synthesized batch melting at ~60 °C often indicates a eutectic mixture of starting materials or defluorinated side-products, not just "wet" product.
-
The Assessment Challenge: You need a method that distinguishes the location of the halogens (Regiospecificity) and quantifies the absolute mass of the active compound (Assay), not just the relative peak area.
Comparative Analysis: HPLC-UV vs. ¹⁹F qNMR
The following table summarizes the performance of the two primary assessment methodologies.
Table 1: Performance Matrix of Purity Assessment Methodologies
| Feature | Method A: RP-HPLC (UV Detection) | Method B: ¹⁹F qNMR |
| Primary Output | Chromatographic Purity (% Area) | Absolute Assay (% Mass) |
| Reference Standard | Required for quantitation. | Not Required (Internal Standard used). |
| Regiospecificity | Moderate (Co-elution risk). | High (Distinct chemical shifts).[2] |
| LOD (Sensitivity) | High (< 0.05%).[3] | Moderate (~0.5 - 1.0%). |
| Structural Insight | Low (Retention time only). | High (Coupling constants |
| Throughput | 20–30 mins/sample. | 5–10 mins/sample. |
| Best Use Case | Final QC; detecting trace impurities. | Calibrating the first batch; verifying structure. |
In-Depth Analysis
Method A: RP-HPLC (The Sensitivity Engine)
HPLC is the industry standard for determining Chromatographic Purity . It excels at separating the target from starting materials (e.g., 2-amino-5-fluorophenol) and non-volatile byproducts.
-
Pros: Extreme sensitivity.[2] Can detect 0.1% levels of toxic impurities.
-
Cons: "Purity" is relative. If the target and a regioisomer have similar extinction coefficients and co-elute, the purity will be artificially inflated. Without a certified reference standard of this compound, you cannot determine the weight percent (assay) accurately.
Method B: ¹⁹F qNMR (The Structural Truth)
Quantitative ¹⁹F NMR is the "orthogonal" validator. Since the molecule contains a fluorine atom, ¹⁹F NMR offers a background-free spectrum where the chemical shift is highly sensitive to the fluorine's position relative to the nitrogen and chlorine.
-
Pros: Self-validating. By adding a known amount of an internal standard (e.g.,
-trifluorotoluene), you can calculate the exact mass of the target molecule present, regardless of solvent or inorganic salts. -
Cons: Lower sensitivity. It struggles to quantify impurities below 1%.
Experimental Protocols
Protocol A: Reversed-Phase HPLC for Impurity Profiling
Use this method to check for trace organic impurities after recrystallization.
System: Agilent 1200/1260 or equivalent with DAD. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (pH ~2.5 to suppress silanol interactions with the quinoline nitrogen).
-
B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % A | % B | Flow (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 21.0 | 90 | 10 | 1.0 |
Detection: UV at 254 nm (aromatic backbone) and 280 nm. Sample Prep: Dissolve 5 mg of sample in 10 mL of 50:50 ACN:Water. Suitability Criteria: Tailing factor < 1.5. (Quinolines often tail due to interaction with residual silanols; acidic pH mitigates this).
Protocol B: ¹⁹F qNMR for Absolute Assay
Use this method to establish the "purity" of your primary standard.
Instrument: 400 MHz NMR (minimum) with a fluorine-capable probe.
Solvent: DMSO-
Procedure:
-
Weighing: Accurately weigh ~20 mg of the synthesized this compound (
) and ~10 mg of the Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.7 mL DMSO-
. -
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 30 seconds (Critical: Fluorine relaxation times can be long; insufficient delay leads to integration errors). -
Scans: 32 or 64.
-
Spectral Width: Sufficient to cover both analyte and IS signals.
-
-
Calculation:
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for assessing a synthesized batch.
Caption: Figure 1. Integrated analytical workflow for validating quinoline intermediates. Note the priority of MP check before expensive instrumental analysis.
References
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.
- United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]
Safety Operating Guide
Operational Protocol: Safe Disposal and Waste Management of 6-Chloro-8-fluoroquinoline
Executive Summary & Chemical Profile
This guide mandates the specific disposal workflow for 6-Chloro-8-fluoroquinoline . Unlike standard organic solvents, this compound contains both chlorine and fluorine substituents on a quinoline ring.[1] The presence of the C-F bond dictates a specialized waste stream (High-Temperature Incineration with Scrubbing) to prevent the release of hydrofluoric acid (HF) and persistent organic pollutants (POPs) into the atmosphere.
Chemical Identification
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 52200-53-0 |
| Molecular Formula | |
| Molecular Weight | 181.59 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Acidity/Basicity | Weak Base ( |
Critical Hazards (Disposal Context)
-
Combustion Byproducts: Upon thermal decomposition, this compound releases Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (
) . -
Environmental Persistence: Halogenated quinolines are resistant to biodegradation and toxic to aquatic life. Drain disposal is strictly prohibited.
The Self-Validating Segregation System
To ensure safety and compliance, this protocol utilizes a "Self-Validating System." By strictly adhering to the Halogenated classification at the point of generation, you force the downstream waste management chain to utilize the correct destruction method.
The Rule: If a waste container holds any detectable amount (>0.1%) of this compound, the entire container must be classified as Halogenated Organic Waste .
Segregation Logic
| Waste Stream | Status | Scientific Rationale (Causality) |
| Halogenated Solvents | MANDATORY | The presence of F and Cl atoms requires incineration with acid gas scrubbing. |
| Non-Halogenated | PROHIBITED | Mixing fluorinated compounds here creates "rogue" HF in fuel-blending incinerators, damaging infrastructure and violating air permits. |
| Aqueous/Drain | PROHIBITED | High aquatic toxicity; EPA violation. |
| Solid Waste (Trash) | PROHIBITED | Leaches into groundwater; generates toxic leachate. |
Packaging and Labeling Protocol
Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) carboys or jars.
-
Reasoning: While the quinoline itself is compatible with glass, the potential for HF generation in mixed waste streams makes HDPE the safer, more robust choice against breakage and corrosion.
-
-
Secondary Choice: Amber glass with Teflon-lined caps (if pure solid).
Labeling Requirements
Every container must carry a hazardous waste label with the following specific data points:
-
Full Chemical Name: "this compound" (Do not use abbreviations).
-
Hazard Checkbox: [x] Toxic, [x] Irritant.
-
Constituent Tag: "HALOGENATED" (This is the critical operational keyword).
Operational Workflow: From Bench to Destruction
The following diagram illustrates the decision matrix for handling this specific compound.
Figure 1: Decision matrix for the segregation and packaging of fluorinated quinoline waste.
Final Destruction Mechanism (Scientific Integrity)
Why do we insist on high-temperature incineration? The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard fuel blending (used for non-halogenated solvents like acetone) often operates at temperatures insufficient to fully mineralize fluorinated aromatics, potentially leading to the formation of toxic breakdown products.
The Reaction
In a proper chemical waste incinerator, the compound undergoes oxidative combustion:
The Scrubbing Requirement
The incinerator must be equipped with a wet scrubber using an alkaline solution (typically Calcium Hydroxide or Sodium Hydroxide) to neutralize the acid gases formed:
This reaction captures the toxic Fluorine as Calcium Fluoride (
Emergency Spill Response
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: The dust is an irritant. Clear the immediate area.[2][3]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Gently sweep up to avoid dust generation. Use a wet paper towel to capture fine particulates.
-
Liquids: Absorb with vermiculite or a commercial "Organic" spill pad.
-
-
Disposal of Debris: Place all spill debris into the Halogenated Waste container. Do not throw spill debris into the regular trash.
-
Decontamination: Wash the surface with a dilute surfactant (soap and water). Avoid bleach, as it may react with auxiliary amines in the mixture.
References
-
PubChem. (n.d.). Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
